Technical Documentation Center

1-(Pyridin-3-YL)piperazin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Pyridin-3-YL)piperazin-2-one
  • CAS: 345311-00-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Novel 1-(Pyridin-3-YL)piperazin-2-one Analogs

Abstract The 1-(pyridin-3-yl)piperazin-2-one scaffold is a significant pharmacophore in modern medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(pyridin-3-yl)piperazin-2-one scaffold is a significant pharmacophore in modern medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the synthetic strategies for novel analogs of this heterocyclic core. It is intended for researchers, scientists, and drug development professionals. This document delves into the nuanced aspects of synthetic route design, reaction mechanism, and practical execution, with a focus on producing these valuable compounds. Key methodologies, including palladium-catalyzed cross-coupling reactions and alternative cyclization strategies, are discussed in detail. The guide also provides step-by-step protocols, data presentation in tabular and graphical formats, and a thorough reference section to support the scientific claims and procedures described.

Introduction: The Significance of the 1-(Pyridin-3-YL)piperazin-2-one Scaffold

The fusion of a pyridine ring with a piperazin-2-one moiety creates a unique chemical architecture with significant potential in drug discovery. The piperazine ring, a common motif in pharmaceuticals, often imparts favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] The pyridinyl group, another prevalent heterocycle in medicinal chemistry, can engage in various biological interactions, including hydrogen bonding and π-stacking, contributing to target affinity and specificity.[2]

Derivatives of arylpiperazine have shown promise in a multitude of therapeutic areas, including oncology and the treatment of neurodegenerative diseases.[3][4] Specifically, the 1-(pyridin-3-yl)piperazin-2-one core has been explored for its potential to modulate the activity of various enzymes and receptors. While detailed public data on the specific biological targets of 1-(pyridin-3-yl)piperazin-2-one itself is emerging, related pyridinylpiperazine structures have been investigated as potent inhibitors of enzymes like urease and as ligands for dopamine and serotonin receptors, suggesting a broad therapeutic potential for this class of compounds.[5][6]

This guide will provide a detailed exploration of the synthetic pathways to access this important scaffold and its analogs, empowering researchers to generate novel chemical entities for biological screening and drug development programs.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical retrosynthetic analysis of the target scaffold, 1-(pyridin-3-yl)piperazin-2-one, reveals two primary disconnection approaches. These strategies form the foundation of the synthetic routes detailed in this guide.

G Target 1-(Pyridin-3-YL)piperazin-2-one Disconnection_A C-N Bond Formation (Buchwald-Hartwig / Ullmann) Target->Disconnection_A Approach A Disconnection_B Piperazinone Ring Formation (Cyclocondensation) Target->Disconnection_B Approach B StartingMaterials_A Piperazin-2-one + 3-Halopyridine Disconnection_A->StartingMaterials_A StartingMaterials_B N-(Pyridin-3-yl)ethylenediamine derivative + α-Haloacetylating agent Disconnection_B->StartingMaterials_B

Figure 1: Retrosynthetic analysis of 1-(pyridin-3-yl)piperazin-2-one.

Approach A focuses on the formation of the crucial aryl-nitrogen bond between a pre-formed piperazin-2-one ring and a pyridine moiety. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Approach B involves the construction of the piperazinone ring itself from an acyclic precursor already containing the pyridinyl group. This strategy often relies on cyclocondensation reactions.

Synthetic Strategies and Protocols

This section provides a detailed examination of the primary synthetic routes, including the rationale behind the choice of reagents and conditions.

Strategy 1: Palladium-Catalyzed N-Arylation of Piperazin-2-one (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and represents a primary strategy for the synthesis of 1-(pyridin-3-yl)piperazin-2-one.[7] This reaction involves the palladium-catalyzed coupling of an amine (piperazin-2-one) with an aryl halide (3-halopyridine).

G cluster_0 Buchwald-Hartwig Amination Piperazinone Piperazin-2-one Product 1-(Pyridin-3-YL)piperazin-2-one Piperazinone->Product Halopyridine 3-Halopyridine (X = Br, Cl) Halopyridine->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Base Base (e.g., Cs2CO3, NaOtBu) Solvent Solvent (e.g., Toluene, Dioxane) Product->Catalyst Product->Ligand Product->Base Product->Solvent

Figure 2: General scheme for the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and phosphine ligand is critical for the success of the reaction. For the coupling of heteroaromatic amines, bulky and electron-rich ligands such as Xantphos or BINAP are often employed to promote the reductive elimination step and prevent catalyst decomposition.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazin-2-one, forming the active nucleophile. Cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a moisture-free environment, as water can lead to catalyst deactivation and side reactions.

Detailed Experimental Protocol:

  • Preparation of Starting Materials:

    • Piperazin-2-one: This starting material can be synthesized by the cyclization of ethylenediamine with an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[8] The reaction is typically carried out in a two-step process involving an initial substitution followed by a base-mediated cyclization.[8]

    • 3-Halopyridine: 3-Bromopyridine or 3-chloropyridine are commercially available.

  • Buchwald-Hartwig Coupling:

    • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add piperazin-2-one (1.2 mmol), 3-bromopyridine (1.0 mmol), palladium(II) acetate (0.05 mmol), Xantphos (0.1 mmol), and cesium carbonate (2.0 mmol).

    • Add anhydrous toluene (5 mL) via syringe.

    • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filter cake with additional ethyl acetate (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Self-Validating System:

The progress of the reaction can be monitored by TLC, observing the consumption of the starting materials and the formation of a new, more polar spot corresponding to the product. LC-MS analysis of an aliquot can confirm the mass of the desired product.

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃XantphosCs₂CO₃Toluene11075
2Pd(OAc)₂BINAPNaOtBuDioxane10068

Note: Yields are representative and may vary depending on the specific substrates and reaction scale.

Alternative Strategy: Cyclocondensation Approach

An alternative route to the 1-(pyridin-3-yl)piperazin-2-one scaffold involves the initial synthesis of an N-substituted ethylenediamine derivative followed by cyclization to form the piperazinone ring.

G cluster_0 Cyclocondensation Pathway Aminopyridine 3-Aminopyridine Intermediate1 N-(Pyridin-3-yl)ethanolamine Aminopyridine->Intermediate1 Haloethanol 2-Haloethanol Haloethanol->Intermediate1 Intermediate2 N-(2-Chloroethyl)pyridin-3-amine Intermediate1->Intermediate2 ChlorinatingAgent SOCl2 or PCl5 ChlorinatingAgent->Intermediate2 Intermediate3 Ethyl 2-((2-(pyridin-3-ylamino)ethyl)amino)acetate Intermediate2->Intermediate3 Ethylglycinate Ethyl Glycinate Ethylglycinate->Intermediate3 Product 1-(Pyridin-3-YL)piperazin-2-one Intermediate3->Product Base Base (e.g., NaOEt) Base->Product

Figure 3: A possible cyclocondensation route to 1-(pyridin-3-yl)piperazin-2-one.

Causality Behind Experimental Choices:

This multi-step approach offers an alternative when the Buchwald-Hartwig coupling proves to be low-yielding or problematic due to substrate reactivity. The key step is the final intramolecular cyclization, which is typically base-catalyzed.

Detailed Experimental Protocol (Hypothetical Route):

  • Synthesis of N-(2-((tert-butoxycarbonyl)amino)ethyl)pyridin-3-amine:

    • React 3-aminopyridine with a suitable N-Boc protected 2-haloethylamine in the presence of a base.

  • Alkylation with an α-Haloacetate:

    • Alkylate the secondary amine of the product from the previous step with ethyl bromoacetate.

  • Deprotection and Cyclization:

    • Remove the Boc protecting group under acidic conditions.[9]

    • Induce cyclization of the resulting amino ester in the presence of a base to form the piperazin-2-one ring.

Purification and Characterization

Purification of the final product is crucial to obtain material of high purity for biological testing and further studies.

Purification
  • Column Chromatography: Flash column chromatography is the most common method for purifying N-arylpiperazinones.[10][11] A silica gel stationary phase is typically used with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). Due to the basic nature of the piperazine nitrogen, tailing can be an issue. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

Characterization

The structure and purity of the synthesized 1-(pyridin-3-yl)piperazin-2-one analogs should be confirmed by a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the protons in the molecule. Expected signals include those for the pyridine ring protons and the methylene protons of the piperazinone ring.[12][13][14][15][16]

    • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.[1][16][17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the amide carbonyl (C=O) stretch of the piperazin-2-one ring (typically around 1650 cm⁻¹).

Table 2: Expected Spectroscopic Data for 1-(Pyridin-3-YL)piperazin-2-one

TechniqueExpected Features
¹H NMR Signals in the aromatic region for the pyridine protons. Multiple signals in the aliphatic region for the piperazinone methylene protons.
¹³C NMR Signals corresponding to the pyridine carbons and the piperazinone carbons, including a downfield signal for the amide carbonyl carbon.
HRMS A molecular ion peak corresponding to the exact mass of C₉H₁₁N₃O.
IR A strong absorption band around 1650 cm⁻¹ for the amide C=O stretch.

Conclusion

The synthesis of novel 1-(pyridin-3-yl)piperazin-2-one analogs is a key area of research in medicinal chemistry. This guide has provided a detailed overview of the primary synthetic strategies, with a focus on the robust and versatile Buchwald-Hartwig amination. By understanding the underlying principles of these reactions and following the detailed protocols, researchers can efficiently access a diverse range of analogs for biological evaluation. The characterization and purification techniques outlined are essential for ensuring the quality and integrity of the synthesized compounds. The continued exploration of this chemical space holds significant promise for the discovery of new therapeutic agents.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.
  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Boehringer Ingelheim International GmbH. (2007).
  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 774-786.
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Medicinal Chemistry.
  • Nerviano Medical Sciences S.r.l. (2021). 4-(imidazo[1,2-a]pyridin-3-yl)
  • Iacopetta, D., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 25(19), 10589.
  • Obniska, J., et al. (2011). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. Journal of Chemical and Pharmaceutical Research, 3(4), 534-541.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Teva Pharmaceutical Industries Ltd. (2007). Process for synthesizing piperazine-piperidine compounds. WO2007146072A2.
  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Modulators for the Treatment of Parkinson’s Disease. Drug Research, 72(S 01), e9-e17.
  • Basile, L., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 25(19), 10589.
  • Singh, P., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 629-634.
  • Arote, R. B., & Kulkarni, M. V. (2015). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Letters in Organic Chemistry, 12(7), 496-501.
  • Taillefer, M., et al. (2003). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Tetrahedron Letters, 44(43), 7973-7975.
  • Gorgani, L., et al. (2017). Piperine—The Bioactive Compound of Black Pepper: From Isolation to Medicinal Formulations. Comprehensive Reviews in Food Science and Food Safety, 16(1), 124-140.
  • Huaiyin Normal University. (2016). The preparation method of 2 piperazinones. CN106117153A.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Yilmaz, F., & Parlak, C. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 39-47.
  • Banyu Pharmaceutical Co., Ltd. (1996). New piperazine derivatives and methods for the preparation thereof and compositions containing the same. WO1996021648A1.
  • van Zwieten, P. A. (1988). Pharmacologic profile of urapidil. The American journal of cardiology, 61(1), 1D-7D.
  • ResearchGate. (2025).
  • Arguello-Velasco, R. O., et al. (2019).
  • Basile, L., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed.
  • de la Torre, M. C., et al. (2001). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 39(8), 450-454.
  • Tekade, M. S., & Patil, P. M. (2025). Advanced Column Chromatography Techniques for Comprehensive Extraction, Isolation and Characterization of Allicin in Garlic Extract. Cuestiones de Fisioterapia, 54(4), 5177-5189.
  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(15), 3569.
  • Pazdera, P., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. RSC Advances, 5(67), 54321-54337.
  • Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
  • Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7068.
  • Barreiro, E. J., et al. (2002). Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs. Current medicinal chemistry, 9(18), 1615-1629.
  • LEK Pharmaceuticals d.d. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • LAMBDA Laboratory Instruments. Isolation, purification and characterization of allelopathic compounds. Available at: [Link]

  • Stoyanov, S., et al. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(13), 5020.
  • Connon, S. J., & Hegarty, E. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • Movassaghi, M., & Hunt, D. K. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

Sources

Exploratory

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of Pyridinylpiperazinone Compounds

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract The pyridinylpiperazinone scaffold represents a promising chemotype in modern drug discovery, with derivatives showing potential in vario...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinylpiperazinone scaffold represents a promising chemotype in modern drug discovery, with derivatives showing potential in various therapeutic areas, particularly inflammation and oncology. A profound understanding of a compound's mechanism of action (MoA) is paramount for its successful translation from a laboratory curiosity to a clinical candidate. This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of novel pyridinylpiperazinone compounds. Moving beyond a simple checklist of experiments, we will explore the causal logic driving the experimental workflow, from initial target identification to in-depth signaling pathway analysis. This document is structured to empower researchers to design and execute a self-validating series of studies that build a robust and defensible model of a compound's biological activity.

Introduction: The "Why" Before the "How"

Pyridinyl-based heterocyclic compounds have become a cornerstone of kinase inhibitor research. Specifically, scaffolds related to pyridinyl-imidazoles were among the first potent inhibitors of p38 MAP kinase, a key node in cellular stress and inflammatory signaling pathways.[1] The pyridinylpiperazinone core can be considered a next-generation evolution of this pharmacophore, often designed to optimize properties like selectivity, potency, and pharmacokinetics.

The central hypothesis for a novel pyridinylpiperazinone series is often its interaction with a specific protein kinase. Kinases are ideal drug targets due to their critical role in regulating nearly all cellular processes; their dysregulation is a hallmark of many diseases.[2] Therefore, a rigorous MoA study for these compounds must be designed to answer a cascade of fundamental questions:

  • Target Engagement: What is the direct molecular target(s) of the compound?

  • Binding Characterization: How strongly and specifically does it bind to its target?

  • Functional Modulation: Does binding translate to a functional modulation of the target (e.g., inhibition of enzymatic activity)?

  • Cellular Activity: Does the compound engage the target in a cellular context and modulate downstream signaling pathways?

  • Phenotypic Consequences: Does this modulation of cellular signaling lead to a desired physiological outcome (e.g., reduced inflammation, apoptosis of cancer cells)?

This guide will walk through a logical progression of experiments designed to answer these questions, emphasizing the integration of data to build a cohesive MoA narrative.

Phase I: Unbiased Target Identification

While many pyridinylpiperazinone compounds are designed with a specific kinase in mind (a hypothesis-driven approach), it is crucial to begin with an unbiased screen to confirm the intended target and uncover potential off-targets.[3][4] Off-target effects can be a source of toxicity or, in some cases, unexpected efficacy.

Chemical Proteomics: Fishing for a Target

Chemical proteomics is a powerful method for target deconvolution.[5] The most common approach is affinity-based chemoproteomics, often called a "pulldown" assay.[5]

Causality: The logic is straightforward: if the compound binds to a protein, we can use the compound as "bait" to physically isolate that protein from a complex mixture like a cell lysate. Identifying the isolated protein(s) reveals the target.

dot graph "AC_MS_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nPyridinylpiperazinone\nCompound (Cpd)", fillcolor="#F1F3F4", fontcolor="#202124"]; Probe [label="Synthesize Affinity Probe:\nCpd-Linker-Tag\n(e.g., Biotin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysate [label="Prepare Cell Lysate:\n(e.g., from relevant\ncell line)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate Probe\nwith Lysate", fillcolor="#FBBC05", fontcolor="#202124"]; Capture [label="Capture on\nAffinity Resin\n(e.g., Streptavidin beads)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash Beads:\nRemove non-specific\nbinders", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="Elute Bound Proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Protein ID by\nLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nIdentify specific binders\n(Target Candidates)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Probe [label="Synthesis"]; Probe -> Incubate; Lysate -> Incubate; Incubate -> Capture; Capture -> Wash; Wash -> Elute; Elute -> MS; MS -> Analysis; } Affinity Chromatography-Mass Spectrometry Workflow

  • Probe Synthesis: Synthesize an analog of the pyridinylpiperazinone compound that incorporates a linker and an affinity tag (e.g., biotin). It is critical to choose a linker attachment point that does not disrupt the compound's binding pharmacophore.

  • Lysate Preparation: Culture a relevant cell line (e.g., a human monocyte line like THP-1 for an anti-inflammatory compound) and prepare a native cell lysate.

  • Incubation: Incubate the biotinylated compound probe with the cell lysate to allow for binding to its target protein(s).

  • Control Arm: As a crucial control, perform a parallel incubation with an excess of the original, non-biotinylated "competitor" compound. Proteins that are pulled down by the probe but not in the presence of the competitor are considered specific binders.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and any proteins bound to it.

  • Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis by LC-MS/MS: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Trustworthiness: The self-validating step here is the competition control. A true target will be captured by the affinity probe, but this interaction will be outcompeted by an excess of the free, untagged compound. This distinguishes genuine targets from proteins that bind non-specifically to the probe or the resin.

Phase II: Target Validation and Biochemical Characterization

Once a primary target candidate is identified (for this guide, we will assume it is p38α MAP Kinase , a common target for this scaffold), the next phase is to rigorously validate this interaction and characterize its biochemical consequences.[1][8]

Biophysical Confirmation of Direct Binding

The "pulldown" experiment suggests an interaction, but it does not prove direct binding or provide quantitative data on binding affinity. Surface Plasmon Resonance (SPR) is the gold-standard biophysical technique for this purpose.[9][10][11]

Causality: SPR measures the change in refractive index at the surface of a sensor chip as a small molecule (the analyte) flows over and binds to an immobilized protein (the ligand). This allows for real-time, label-free measurement of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[9][11] A lower K_D value signifies a tighter binding interaction.

  • Chip Preparation: Covalently immobilize high-purity, recombinant p38α kinase onto a sensor chip surface using amine coupling.[12] A control channel with an unrelated protein should be used for reference subtraction.

  • Analyte Preparation: Prepare a dilution series of the pyridinylpiperazinone compound in a suitable running buffer. It is critical to control for DMSO concentration across all samples.

  • Binding Measurement: Inject the compound solutions sequentially over the kinase and reference surfaces.

  • Data Acquisition: Measure the binding response in real-time, recording the association phase during injection and the dissociation phase during buffer flow.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.

Trustworthiness: The system is validated by including a known p38 inhibitor (e.g., SB203580) as a positive control and a structurally similar but inactive compound as a negative control.[13] Reproducibility across multiple compound concentrations and experiments builds confidence in the calculated kinetic constants.

Functional Inhibition: Biochemical Kinase Assays

Confirming that binding leads to functional inhibition of the target's enzymatic activity is the next critical step.[14] For a kinase, this means measuring the inhibition of phosphate transfer from ATP to a substrate.[2][15]

Causality: If the compound binds to the ATP-binding site of p38α, it will prevent the kinase from phosphorylating its substrate. We can measure this inhibition by quantifying the amount of phosphorylated substrate or the amount of ATP consumed.[16]

Compound IDTargetK_D (SPR, nM)IC₅₀ (Kinase Assay, nM)
PYPZ-001 p38α15.225.8
PYPZ-002 p38α158.6210.4
SB203580 (Control) p38α20.150.0[13]
  • Reaction Setup: In a multi-well plate, combine recombinant p38α kinase, a fluorescently labeled peptide substrate, and varying concentrations of the pyridinylpiperazinone compound.

  • Initiation: Start the kinase reaction by adding a defined concentration of ATP. Allow the reaction to proceed for a set time at a controlled temperature.

  • Detection: Stop the reaction and add a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate peptide.

  • Signal Reading: When the terbium-labeled antibody binds to the phosphorylated, fluorescently-labeled peptide, Time-Resolved Fluorescence Energy Transfer (TR-FRET) occurs. Read the plate on a suitable instrument.

  • Data Analysis: The TR-FRET signal is proportional to kinase activity. Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[14]

Trustworthiness: Controls are essential. "No enzyme" wells establish the background signal, while "vehicle only" (e.g., DMSO) wells define 100% kinase activity. Including a known inhibitor provides a reference for assay performance.[17]

Phase III: Cellular Mechanism of Action

Demonstrating biochemical potency is necessary but not sufficient. The compound must be able to enter cells, engage its target, and modulate the relevant signaling pathway in a living system.

Target Engagement in a Cellular Context

An In-Cell Western™ (ICW) assay is a high-throughput method to quantify protein levels and post-translational modifications directly in fixed cells, combining the specificity of Western blotting with the throughput of an ELISA.[18][19]

Causality: The p38 MAPK pathway is activated by cellular stressors (like Lipopolysaccharide, LPS), leading to the dual phosphorylation of p38 at Thr180/Tyr182.[20][21] A functional p38 inhibitor should block this activation event. We can measure the level of phosphorylated p38 (p-p38) in cells to determine if our compound is engaging the target.[20]

  • Cell Culture: Seed a suitable cell line (e.g., HeLa or THP-1) in a 96- or 384-well plate and allow cells to adhere.[18]

  • Compound Treatment: Pre-treat cells with a dose-response curve of the pyridinylpiperazinone compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an agonist that activates the p38 pathway (e.g., LPS or Anisomycin) for a short period (e.g., 15-30 minutes). Include unstimulated and vehicle-only stimulated controls.

  • Fix and Permeabilize: Fix the cells with formaldehyde, then permeabilize them with a mild detergent (e.g., Triton X-100) to allow antibody entry.[22][23]

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with a primary antibody specific for phosphorylated p38 (p-p38 Thr180/Tyr182).

    • Simultaneously, incubate with a primary antibody for a loading control (e.g., total p38 or GAPDH).

  • Secondary Antibodies: Wash and add species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).[24]

  • Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both p-p38 and the normalization protein in each well. The final result is expressed as the ratio of p-p38 signal to the normalization signal.

Trustworthiness: This assay is self-normalizing. By measuring both the phosphorylated target and a total protein control in the same well, we can correct for variations in cell number, ensuring that a decrease in signal is due to target inhibition, not cell death.[18]

Downstream Signaling and Phenotypic Readouts

Inhibition of p38 phosphorylation should lead to a blockade of downstream signaling events. p38α is a critical regulator of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[25][26]

Causality: In immune cells like macrophages, activation of the p38 pathway by LPS leads to the transcription and release of TNF-α. An effective p38 inhibitor should suppress this cytokine release, which is a key therapeutic goal for anti-inflammatory drugs.[25][26]

  • Cell Treatment: In a 96-well plate, treat macrophages (e.g., LPS-differentiated THP-1 cells) with a dose-response of the compound.

  • Stimulation: Stimulate the cells with LPS for 4-6 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a standard sandwich ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of TNF-α for each treatment condition and determine the IC₅₀ for the inhibition of cytokine release.

Phase IV: Global Pathway Analysis & MoA Model Building

To build a complete picture, we must look beyond a single downstream substrate and understand the compound's effect on the broader signaling network. Quantitative phosphoproteomics using LC-MS/MS is the ultimate tool for this.[27][28]

Causality: By comparing the global phosphoproteome of cells treated with vehicle versus our compound, we can identify all proteins whose phosphorylation state is significantly altered. This can confirm the on-target effects (e.g., decreased phosphorylation of MAPKAPK2, a direct p38 substrate) and reveal unexpected off-target signaling effects.[29][30]

dot graph "p38_Pathway" { graph [layout=dot, rankdir=TB, splines=true, nodesep=0.4, ranksep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowsize=0.7];

// Nodes Stimuli [label="Stress / Cytokines\n(e.g., LPS, UV)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAP3K\n(e.g., TAK1, ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP2K [label="MAP2K\n(MKK3 / MKK6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="Pyridinylpiperazinone\nCompound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrates [label="Downstream Kinases\n(e.g., MAPKAPK2)", fillcolor="#F1F3F4", fontcolor="#202124"]; TFs [label="Transcription Factors\n(e.g., ATF2, CREB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(e.g., TNF-α Production,\nApoptosis)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Stimuli -> MAP3K [label="activates"]; MAP3K -> MAP2K [label="phosphorylates"]; MAP2K -> p38 [label="phosphorylates\n(activates)"]; p38 -> Substrates [label="phosphorylates"]; p38 -> TFs [label="phosphorylates"]; Substrates -> Response; TFs -> Response [label="regulate transcription"]; Compound -> p38 [label="INHIBITS", color="#EA4335", fontcolor="#EA4335", style=bold]; } The p38 MAPK Signaling Cascade and Point of Inhibition

By integrating the data from all phases—biophysical (SPR), biochemical (kinase assay), cellular (ICW, ELISA), and global (phosphoproteomics)—we can construct a highly validated MoA. For our example compound, the model would be: "Pyridinylpiperazinone-001 is a potent, direct inhibitor of p38α MAP Kinase. It binds to the kinase with a K_D of 15.2 nM and inhibits its enzymatic activity with an IC₅₀ of 25.8 nM. In cells, it blocks LPS-induced phosphorylation of p38α, leading to the subsequent inhibition of downstream signaling and a dose-dependent reduction in the production of the pro-inflammatory cytokine TNF-α." This comprehensive model provides the robust scientific foundation required for further preclinical and clinical development.

References

  • Title: Pyridinylimidazole Based p38 MAP Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: In-Cell Western™ Assay Source: LI-COR Biosciences URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: The Art of Finding the Right Drug Target: Emerging Methods and Strategies Source: PMC - NIH URL: [Link]

  • Title: The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations Source: PubMed Central URL: [Link]

  • Title: Mass spectrometry-based phosphoproteomics in clinical applications Source: PMC - NIH URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies Source: MDPI URL: [Link]

  • Title: Drug Target Identification Methods After a Phenotypic Screen Source: Drug Hunter URL: [Link]

  • Title: In-Cell Western (ICW) Protocol Source: Rockland Immunochemicals URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: p38 MAPK Signaling Review Source: Assay Genie URL: [Link]

  • Title: Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors Source: PubMed URL: [Link]

  • Title: In-Cell Western Assay Source: Bio-Rad URL: [Link]

  • Title: Pyridinyl-imidazole inhibitors of p38 MAPK Source: ResearchGate URL: [Link]

  • Title: LC-MS Quantification of Site-Specific Phosphorylation Degree by Stable-Isotope Dimethyl Labeling Coupled with Phosphatase Dephosphorylation Source: MDPI URL: [Link]

  • Title: Drug Target Identification Source: EditCo Bio URL: [Link]

  • Title: Target Identification and Validation in Drug Discovery Source: Chemspace URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signalling Source: PMC - NIH URL: [Link]

  • Title: Characterizing phosphoproteins and phosphoproteomes using mass spectrometry Source: Oxford Academic URL: [Link]

  • Title: Immobilization of Active Kinases for Small Molecule Inhibition Studies Source: Bio-Rad URL: [Link]

  • Title: P38 Signaling Pathway Source: Creative Diagnostics URL: [Link]

  • Title: A short introduction to the core concepts of proteomics and mass spectrometry Source: YouTube URL: [Link]

  • Title: Target identification and mechanism of action in chemical biology and drug discovery Source: NIH URL: [Link]

  • Title: Surface Plasmon Resonance Assay Services Source: Reaction Biology URL: [Link]

  • Title: Advansta's Step-by-Step Guide to In-Cell Westerns Source: Advansta URL: [Link]

  • Title: High-throughput kinase assay based on surface plasmon resonance Source: PubMed URL: [Link]

  • Title: p38 MAPK Signaling Pathway Source: Sino Biological URL: [Link]

  • Title: Assay Development for Protein Kinase Enzymes Source: NCBI - NIH URL: [Link]

Sources

Foundational

Structure-activity relationship (SAR) of 1-(Pyridin-3-YL)piperazin-2-one derivatives.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(Pyridin-3-YL)piperazin-2-one Derivatives Abstract The 1-(Pyridin-3-YL)piperazin-2-one scaffold represents a privileged structure in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-(Pyridin-3-YL)piperazin-2-one Derivatives

Abstract

The 1-(Pyridin-3-YL)piperazin-2-one scaffold represents a privileged structure in modern medicinal chemistry, offering a versatile framework for designing potent and selective therapeutic agents.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this class of compounds. We will dissect the core scaffold, explore key synthetic strategies, and systematically evaluate the impact of structural modifications on biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into optimizing this promising chemical series for various therapeutic targets. Methodologies for synthesis and biological evaluation are detailed to provide a self-validating framework for future research and development.

Introduction: The Significance of the Piperazinone Core

The piperazine ring is one of the most ubiquitous heterocycles found in biologically active compounds and approved drugs.[2] Its prevalence is due to its favorable physicochemical properties, its role as a versatile scaffold for arranging pharmacophores, and its synthetic tractability.[2] The incorporation of a carbonyl group to form the piperazin-2-one moiety introduces a critical hydrogen bond acceptor and constrains the conformation of the ring, often leading to enhanced target affinity and selectivity. When coupled with a pyridine ring, a common bio-isostere for a phenyl group with an added hydrogen bond acceptor (the pyridine nitrogen), the resulting 1-(Pyridin-3-YL)piperazin-2-one core becomes a powerful starting point for library synthesis. These derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and central nervous system effects.[3][4] This guide aims to elucidate the nuanced relationships between the structure of these derivatives and their resulting biological functions, providing a logical framework for rational drug design.

The Core Scaffold: A Structural Overview

To understand the SAR of this family, the core scaffold must be deconstructed into its principal pharmacophoric elements. Each region offers a vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Key regions for SAR exploration on the core scaffold.

  • Region A (Pyridine Ring): Modifications here primarily influence electronic properties, planarity, and potential interactions with aromatic-binding pockets (e.g., pi-stacking). The nitrogen atom's position is critical for hydrogen bonding.

  • Region B (Piperazin-2-one Core): The lactam functionality is a key anchor, often acting as a hydrogen bond acceptor. Substitutions on the carbon atoms of this ring can introduce chirality and explore steric limits within a binding site.

  • Region C (N4-Position): This is the most common site for introducing diversity. The nature of the substituent (R group) at this position profoundly impacts the compound's overall properties, including target engagement, solubility, and metabolic stability.

Synthetic Strategies: A Validated Approach

A robust and versatile synthetic route is paramount for effective SAR exploration. The following protocol outlines a reliable, one-pot cascade reaction for the synthesis of diverse 1,4-disubstituted piperazin-2-ones, adapted from methodologies known to be efficient for this scaffold.[1] This approach allows for the introduction of two points of diversity in a single, streamlined process.

Experimental Protocol: One-Pot Cascade Synthesis

Objective: To synthesize a library of 4-substituted-1-(pyridin-3-yl)piperazin-2-ones.

Materials:

  • 3-aminopyridine

  • Ethyl 2-chloroacetate

  • A diverse library of primary amines (R-NH2)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Step 1: Synthesis of N-(pyridin-3-yl)glycine ethyl ester.

    • To a solution of 3-aminopyridine (1.0 eq) in anhydrous DMF, add K2CO3 (2.5 eq).

    • Add ethyl 2-chloroacetate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 2: N-Alkylation with Primary Amine.

    • This step is often integrated into a one-pot process after the initial N-arylation, but is described here separately for clarity. A more direct approach involves reacting a suitable chloro allenylamide with a primary amine and an aryl iodide in a metal-promoted cascade.[1]

  • Step 3: Intramolecular Cyclization (Lactamization).

    • The ester from Step 1 is hydrolyzed to the corresponding carboxylic acid using LiOH in a THF/water mixture.

    • The resulting amino acid is then coupled with a primary amine (R-NH2) using a standard peptide coupling reagent (e.g., HATU, HOBt) to form an amide intermediate.

    • The crucial lactamization is then achieved. For a more direct route, a Buchwald-Hartwig amination approach can be employed.

Alternative & Optimized Protocol (Workflow Diagram):

Synthesis_Workflow Start Starting Materials: 3-Bromopyridine Piperazin-2-one Reaction1 Buchwald-Hartwig N-Arylation Start->Reaction1 Pd Catalyst, Ligand, Base Intermediate1 1-(Pyridin-3-yl)piperazin-2-one Reaction1->Intermediate1 Reaction2 N-Alkylation / Amidation Intermediate1->Reaction2 FinalProduct Target Derivatives: 4-R-1-(Pyridin-3-yl)piperazin-2-one Reaction2->FinalProduct Diversity Diverse Reagents: R-X (Alkyl Halides) or R-COOH (Acids) Diversity->Reaction2 Base or Coupling Agent

Caption: Optimized workflow for the synthesis of target derivatives.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR based on modifications at the three key regions, drawing parallels from published data on related pyridinylpiperazine and pyrimidinylpiperazine structures.[5][6][7]

Region A: Modifications of the Pyridine Ring

The pyridine ring is more than a simple phenyl isostere; its nitrogen atom acts as a crucial hydrogen bond acceptor and influences the ring's electronic nature.

  • Position of Nitrogen: The 3-pyridyl isomer is specified, but SAR exploration often includes the 2- and 4-pyridyl isomers. The 2-pyridyl derivatives, for instance, are known to act as potent α2-adrenergic receptor antagonists.[5] The position of the nitrogen dictates the vector of the hydrogen bond-accepting lone pair, which can be critical for target engagement.

  • Substitution:

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) or cyano groups can enhance binding through specific interactions or by modulating the pKa of the pyridine nitrogen. A fluorine atom, for example, can increase potency by participating in favorable electrostatic interactions.

    • Electron-Donating Groups (EDGs): Small alkyl or alkoxy groups can probe steric pockets. However, large EDGs may introduce steric hindrance, reducing activity.

Region B: The Piperazin-2-one Core

The constrained lactam structure is fundamental to the scaffold's activity.

  • Carbonyl Group: This is a primary hydrogen bond acceptor. Its removal or replacement with a methylene group (to form a piperazine) typically results in a significant loss of potency, highlighting its importance as a key binding element. All derivatives containing the 4-(pyridin-4-yl)piperazin-1-yl core showed significantly lower affinity toward the σ1R than those containing a piperidine core, indicating the profound impact of this ring system.[7]

  • Ring Substitution: Introducing substituents on the carbon atoms (C3, C5, C6) can be used to control conformation and probe for chirality preferences in the target's binding site. A methyl group at C3, for example, could lock the ring into a specific chair or boat conformation, potentially increasing affinity if that conformation is bioactive.

Region C: The N4-Position - The Engine of Diversity

The substituent at the N4 position is typically the main determinant of a compound's specific biological activity and target profile.

  • Small Alkyl Groups: Short alkyl chains (methyl, ethyl) can establish baseline activity and explore small hydrophobic pockets.

  • Aromatic/Heteroaromatic Groups: Phenyl, benzyl, or other heterocyclic rings are frequently introduced here. Substitutions on these appended rings (e.g., para-chloro, meta-methoxy) are a primary method for fine-tuning activity. This strategy is central to the development of agents targeting G-protein coupled receptors (GPCRs) and kinases.

  • Polar/Charged Groups: Introducing basic amines or acidic groups can drastically increase solubility but may also impact cell permeability. For example, a terminal piperidine or morpholine group can improve pharmacokinetic properties.

Biological Evaluation Protocol: Urease Inhibition Assay

Given that pyridylpiperazine derivatives have shown potent urease inhibition activity, this assay serves as an excellent model for evaluating the biological effects of newly synthesized compounds.[8]

Objective: To determine the in vitro urease inhibitory activity (IC50) of test compounds.

Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbamate. The release of ammonia increases the pH of the solution, which can be monitored using a pH-sensitive indicator like phenol red. Inhibitors will slow this reaction, preventing the color change.

Materials:

  • Jack bean urease (Sigma-Aldrich)

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol red indicator

  • Thiourea (standard inhibitor)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation: Prepare a stock solution of urease in phosphate buffer. Prepare serial dilutions of the test compounds and the standard inhibitor (thiourea) in DMSO.

  • Assay Setup: In a 96-well plate, add 25 µL of each test compound dilution.

  • Enzyme Addition: Add 25 µL of the urease enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of a buffered urea solution containing phenol red to each well.

  • Measurement: Immediately measure the absorbance at 625 nm every minute for 10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the urease activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control (DMSO vehicle).

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Data Synthesis and SAR Interpretation

To illustrate the principles discussed, the following table presents hypothetical data for a series of 1-(Pyridin-3-YL)piperazin-2-one derivatives tested in a urease inhibition assay. This data is modeled after trends seen in related heterocyclic inhibitors.[6][8]

Compound IDR (N4-Substituent)Pyridine SubstitutionUrease IC50 (µM)
1 -HH> 100
2 -CH3H85.3
3 -BenzylH15.2
4 -Benzyl5-Fluoro9.8
5 -(4-Chlorobenzyl)H5.1
6 -(4-Methoxybenzyl)H22.4
7 -(4-Nitrobenzyl)H2.5

Interpretation of SAR Trends:

  • The unsubstituted parent scaffold (1 ) is inactive, confirming the necessity of a substituent at the N4-position.

  • A small alkyl group (2 ) imparts weak activity.

  • Introducing a benzyl group (3 ) significantly improves potency, suggesting a beneficial interaction with a hydrophobic pocket.

  • Adding a small, electronegative fluorine to the pyridine ring (4 ) further enhances activity, likely through favorable electrostatic interactions.

  • Substituents on the benzyl ring have a profound effect. An electron-withdrawing chloro group (5 ) and especially a nitro group (7 ) dramatically increase potency. This suggests that the electronic properties of this aromatic ring are critical for binding.

  • An electron-donating methoxy group (6 ) reduces activity compared to the unsubstituted benzyl, indicating that electron density in this region is detrimental.

SAR_Logic Modification Structural Modification (e.g., Add 4-Nitrobenzyl at N4) Property Change in Physicochemical Properties (Increased π-acidity, H-bond potential) Modification->Property leads to Binding Enhanced Target Interaction (π-π stacking, H-bonding with residue) Property->Binding enables Activity Increase in Biological Activity (Lower IC50) Binding->Activity results in

Caption: Logical flow from structural change to biological outcome.

Future Perspectives

The 1-(Pyridin-3-YL)piperazin-2-one scaffold remains a fertile ground for drug discovery. Future research should focus on:

  • Exploring Novel N4-Substituents: Utilizing advanced synthetic methods to incorporate more complex and diverse functionalities at the N4-position to target different biological spaces.

  • Bioisosteric Replacement: Systematically replacing the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine, thiazole) to fine-tune electronics and vector space.[6]

  • Chiral Synthesis: Developing stereoselective syntheses for derivatives with chiral centers on the piperazinone ring to investigate enantiomeric-specific binding.

  • Computational Modeling: Employing molecular docking and dynamic simulations to better understand binding modes and rationally guide the design of next-generation inhibitors.

Conclusion

The structure-activity relationship of 1-(Pyridin-3-YL)piperazin-2-one derivatives is a multifactorial equation governed by the interplay of sterics, electronics, and conformation. The N4-position serves as the primary handle for modulating biological activity, with aromatic and electron-withdrawing substituents often leading to significant gains in potency. The pyridine nitrogen and the lactam carbonyl are critical hydrogen-bonding anchors essential for target recognition. A systematic, multi-pronged approach combining rational design, efficient synthesis, and robust biological evaluation is crucial for unlocking the full therapeutic potential of this versatile and powerful scaffold.

References

  • Gomha, S. M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Yılmaz, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. [Link]

  • Bubrin, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Scientific Reports. [Link]

  • Shaik, A., et al. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research. [Link]

  • Wikipedia. (2024). Pyridinylpiperazine. Wikipedia. [Link]

  • Chilmonczyk, Z., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish Journal of Pharmacology. [Link]

  • Al-Ostath, A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Sargsyan, A. S., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. [Link]

  • Unnamed Author. (Year not specified). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. PharmaTutor. [Link]

  • Unnamed Author. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. [Link]

  • Kurczab, R., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(Pyridin-3-YL)piperazin-2-one

Introduction 1-(Pyridin-3-YL)piperazin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the pyridyl moiety and the piperazinone core suggests its poten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Pyridin-3-YL)piperazin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the pyridyl moiety and the piperazinone core suggests its potential as a scaffold for developing novel therapeutic agents targeting a range of biological targets. The piperazine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties. This document provides a comprehensive guide for the synthesis of 1-(Pyridin-3-YL)piperazin-2-one, intended for researchers, scientists, and professionals in the field of drug development. The protocol detailed herein is based on the robust and versatile Buchwald-Hartwig amination, a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1][2]

Synthetic Strategy: A Rationale for Method Selection

The synthesis of N-aryl piperazines and their derivatives can be approached through several established methods, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[3] While SNAr can be effective for highly electron-deficient aromatic systems, its application to less activated pyridyl systems can be challenging.

For the synthesis of 1-(Pyridin-3-YL)piperazin-2-one, the Palladium-catalyzed Buchwald-Hartwig amination presents a superior strategy. This reaction offers broad substrate scope, high functional group tolerance, and generally proceeds under milder conditions compared to traditional methods.[4][5] The reaction facilitates the coupling of an amine (piperazin-2-one) with an aryl halide (3-halopyridine), providing a direct and efficient route to the desired product.[6] The choice of catalyst, ligand, base, and solvent is critical for the success of this transformation, and the following protocol has been designed to optimize these parameters for the specific synthesis of the target compound.

Reaction Scheme

Reaction_Scheme Piperazinone Piperazin-2-one Plus1 + Piperazinone->Plus1 Halopyridine 3-Halopyridine (X = Br, Cl) Halopyridine->Plus1 Conditions Pd Catalyst Ligand, Base Solvent, Heat Plus1->Conditions Target 1-(Pyridin-3-YL)piperazin-2-one HX + HX Target->HX Conditions->Target

Caption: General reaction scheme for the synthesis of 1-(Pyridin-3-YL)piperazin-2-one via Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(Pyridin-3-YL)piperazin-2-one.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Piperazin-2-one≥98%Commercially AvailableCan be synthesized if necessary.[7]
3-Bromopyridine≥98%Commercially Available3-Chloropyridine can also be used.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst.
Xantphos≥98%Commercially AvailableLigand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableBase.
TolueneAnhydrousCommercially AvailableSolvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house preparationFor work-up.
BrineACS GradeIn-house preparationFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor chromatography.
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography.
HexanesACS GradeCommercially AvailableEluent for chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Addition of Reactants:

    • To the flask, add piperazin-2-one (1.2 mmol) and 3-bromopyridine (1.0 mmol).

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at 100 °C under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with dichloromethane (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional dichloromethane (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(Pyridin-3-YL)piperazin-2-one.

Workflow Diagram

Experimental_Workflow Setup Reaction Setup (Pd(OAc)₂, Xantphos, NaOtBu) Add Add Reactants (Piperazin-2-one, 3-Bromopyridine, Toluene) Setup->Add React Heat at 100°C (12-24h under N₂) Add->React Workup Aqueous Work-up (DCM, NaHCO₃, Brine) React->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Product Pure 1-(Pyridin-3-YL)piperazin-2-one Purify->Product

Caption: A streamlined workflow for the synthesis of 1-(Pyridin-3-YL)piperazin-2-one.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading. Ensure all reagents and the solvent are anhydrous, as water can deactivate the catalyst. The choice of base can also be critical; other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened.

  • Side Reactions: Potential side reactions include the homo-coupling of the aryl halide. Optimizing the reaction temperature and time can help minimize these byproducts.

  • Purification Challenges: If the product is difficult to separate from starting materials or byproducts, consider alternative chromatographic conditions or recrystallization.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial for the stability and activity of the palladium catalyst.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of 1-(Pyridin-3-YL)piperazin-2-one. The protocol described in these application notes offers a detailed and practical guide for researchers in the field. By carefully controlling the reaction parameters, this valuable heterocyclic scaffold can be synthesized in good yields, enabling further exploration of its potential in drug discovery and development.

References

  • Corbo, F., & Catto, M. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1083. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Bayer AG. (2007). Process for the Manufacture of fused piperazin-2-one derivatives.
  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 774-786. [Link]

  • Qi, L., et al. (2025). Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. Chemistry – A European Journal. [Link]

  • Al-Zaydi, K. M. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(12), 20170-20188. [Link]

  • Stoyanov, A., & Antonov, L. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Bulgarian Chemical Communications, 44(3), 225-230. [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

  • Reddy, P. G., et al. (2003). Method for the preparation of piperazine and its derivatives.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Boyle, B. T., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 763-769. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Qi, L., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 85(15), 9846-9856. [Link]

Sources

Application

Application Notes & Protocols: Evaluating the Neuroprotective Efficacy of 1-(Pyridin-3-YL)piperazin-2-one (PYP-21) in a Rodent Model of Ischemic Stroke

<_ Disclaimer: 1-(Pyridin-3-YL)piperazin-2-one is a novel chemical entity for research purposes. The following application note is a hypothetical, yet scientifically rigorous, framework for its preclinical evaluation bas...

Author: BenchChem Technical Support Team. Date: February 2026

<_

Disclaimer: 1-(Pyridin-3-YL)piperazin-2-one is a novel chemical entity for research purposes. The following application note is a hypothetical, yet scientifically rigorous, framework for its preclinical evaluation based on a proposed mechanism of action. All protocols must be adapted and optimized according to institutional guidelines and in compliance with animal welfare regulations.

Introduction and Scientific Rationale

Ischemic stroke is a leading cause of mortality and long-term disability, characterized by a sudden interruption of blood flow to the brain.[1] While immediate restoration of blood flow is critical, the reperfusion process itself can paradoxically exacerbate tissue damage through a cascade of events, including inflammation and severe oxidative stress.[1][2] A key mediator of this reperfusion injury is the excessive production of reactive oxygen species (ROS).[3]

The NADPH oxidase (NOX) family of enzymes, particularly the NOX2 isoform, are major sources of ROS in the brain following ischemia/reperfusion.[4][5] Activation of NOX2 in neurons and microglia leads to a burst of superoxide production, contributing to neuronal death, blood-brain barrier disruption, and inflammation.[5][6] Consequently, selective inhibition of NOX2 presents a promising therapeutic strategy for neuroprotection in acute ischemic stroke.[3][4]

This document outlines a comprehensive preclinical strategy to evaluate the efficacy of 1-(Pyridin-3-YL)piperazin-2-one , hereafter referred to as PYP-21 , a novel, potent, and selective small molecule inhibitor of NOX2. We hypothesize that by mitigating NOX2-dependent oxidative stress during the critical post-ischemic period, PYP-21 will reduce infarct volume, improve neurological function, and promote long-term recovery. The protocols described herein utilize the transient middle cerebral artery occlusion (tMCAO) model in mice, a gold-standard for mimicking human ischemic stroke with reperfusion.[7][8]

| Hypothesized Mechanism of Action of PYP-21

The central hypothesis is that PYP-21 confers neuroprotection by directly inhibiting the catalytic activity of the NOX2 enzyme complex. This inhibition is expected to attenuate the downstream pathological effects of ROS, including lipid peroxidation, protein oxidation, and DNA damage, ultimately preserving neuronal integrity in the ischemic penumbra.

PYP-21_Mechanism_of_Action cluster_0 Ischemia/Reperfusion Injury cluster_1 Therapeutic Intervention Ischemia Ischemia/ Reperfusion NOX2_Activation NOX2 Activation Ischemia->NOX2_Activation Triggers ROS_Production ROS Production (Superoxide Burst) NOX2_Activation->ROS_Production Oxidative_Stress Oxidative Stress (Lipid Peroxidation, etc.) ROS_Production->Oxidative_Stress Neuronal_Death Neuronal Death & Infarction Oxidative_Stress->Neuronal_Death PYP21 PYP-21 PYP21->NOX2_Activation Inhibits caption Hypothesized NOX2-mediated signaling pathway.

Caption: Hypothesized NOX2-mediated signaling pathway.

| Recommended Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The intraluminal filament model of tMCAO in mice is the most widely used preclinical model for focal cerebral ischemia that mimics the clinical scenario of vessel occlusion followed by reperfusion.[7][9][10]

Rationale for Selection:

  • Clinical Relevance: Models the most common type of human stroke (ischemic) and the current standard of care (thrombolysis/thrombectomy leading to reperfusion).

  • Reproducibility: When performed with precision, it yields consistent infarct volumes and neurological deficits.

  • Validated Endpoints: A wealth of literature supports the use of specific behavioral, histological, and molecular endpoints for efficacy evaluation in this model.[11][12]

Animal Strain: C57BL/6 mice (male, 8-10 weeks old, 22-28g) are recommended due to their consistent vascular anatomy and the extensive use of this strain in prior stroke research, providing a robust basis for comparison.[13]

| Experimental Design and Workflow

A rigorous, randomized, and blinded study design is essential to prevent bias. All assessments should be conducted by personnel blinded to the treatment groups. The study should adhere to the ARRIVE guidelines for reporting in vivo experiments.

Experimental_Workflow Acclimatization Animal Acclimatization & Baseline Training (7 days) Randomization Randomization into Treatment Groups Acclimatization->Randomization tMCAO tMCAO Surgery (60 min occlusion) Randomization->tMCAO Dosing PYP-21 or Vehicle Admin (At Reperfusion) tMCAO->Dosing Neuro_Assess_24h Neurological Assessment (24 hours) Dosing->Neuro_Assess_24h Behavior_7d Behavioral Testing (Days 7-14) Neuro_Assess_24h->Behavior_7d Sacrifice_48h Sacrifice & Tissue Harvest (48 hours) Neuro_Assess_24h->Sacrifice_48h Sacrifice_14d Sacrifice & Tissue Harvest (Day 14) Behavior_7d->Sacrifice_14d Analysis_Acute Infarct Volume (TTC) Biomarker Analysis Sacrifice_48h->Analysis_Acute Analysis_Chronic Histology (Neuronal Survival) Sacrifice_14d->Analysis_Chronic caption Overall experimental workflow diagram.

Caption: Overall experimental workflow diagram.

| Treatment Groups

A dose-response study is recommended to identify the optimal therapeutic concentration of PYP-21.

GroupTreatmentDose (mg/kg, IV)N (per endpoint)Rationale
1ShamVehicle10Surgical control to assess the impact of anesthesia and surgery without ischemia.
2tMCAO + VehicleVehicle15Ischemic control to establish the baseline level of injury.
3tMCAO + PYP-21Low Dose (e.g., 1)15Efficacy testing at a low dose.
4tMCAO + PYP-21Mid Dose (e.g., 5)15Efficacy testing at a medium dose.
5tMCAO + PYP-21High Dose (e.g., 20)15Efficacy testing at a high dose to determine maximal effect and potential toxicity.
  • Vehicle: To be determined based on the solubility of PYP-21 (e.g., Saline with 5% DMSO and 10% Solutol).

| Detailed Protocols

| Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO)

Objective: To induce a reproducible focal ischemic stroke in the territory of the middle cerebral artery.[14]

Materials:

  • Anesthesia machine (isoflurane)

  • Heating pad with rectal probe for temperature control (37.0 ± 0.5 °C)

  • Stereomicroscope

  • Micro-surgical instruments

  • 6-0 silk suture

  • Silicone-coated 6-0 monofilament (coating diameter ~190-200 µm)

  • Laser Doppler Flowmeter (optional but highly recommended)

Procedure:

  • Anesthetize the mouse with 3% isoflurane for induction, maintained at 1.5-2.0% in O₂/air mixture.

  • Place the mouse in a supine position on the heating pad. Confirm depth of anesthesia via pedal withdrawal reflex.

  • Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully separate the vagus nerve from the carotid sheath.

  • Distally ligate the ECA and place a temporary ligature around the CCA.

  • Place a loose ligature around the ICA origin.

  • Make a small incision in the ECA stump.

  • Introduce the silicone-coated filament through the ECA into the ICA for approximately 9-11 mm from the carotid bifurcation to occlude the origin of the MCA. A >70% drop in cerebral blood flow via Laser Doppler confirms successful occlusion.

  • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Remove the temporary CCA ligature and permanently tie the ECA stump.

  • Suture the skin incision and allow the animal to recover in a heated cage. Administer subcutaneous saline for hydration.

| Protocol: Efficacy Endpoint - Infarct Volume Measurement

Objective: To quantify the volume of dead tissue 48 hours post-tMCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[15]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS), pH 7.4

  • Brain matrix slicer

  • 10% neutral buffered formalin

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Deeply anesthetize the mouse and perfuse transcardially with cold saline.

  • Carefully extract the brain and chill it at -20°C for 10-15 minutes for firm slicing.

  • Place the brain in a coronal brain matrix and create 2 mm thick slices.

  • Immerse the slices in 2% TTC solution at 37°C for 15-20 minutes in the dark.[16] Healthy, viable tissue with intact mitochondrial dehydrogenase activity will stain red, while infarcted tissue remains unstained (pale white).[17][18]

  • Fix the stained slices in 10% formalin overnight.

  • Digitally scan both sides of each slice.

  • Using image analysis software, measure the total area of the ipsilateral hemisphere and the unstained (infarcted) area for each slice.

  • Calculation: To correct for edema, calculate the infarct volume as follows:

    • Corrected Infarct Area = [Total Infarct Area] - ([Ipsilateral Hemisphere Area] - [Contralateral Hemisphere Area])

    • Total Infarct Volume = Σ (Corrected Infarct Area of each slice × Slice Thickness)

| Protocol: Efficacy Endpoint - Neurological Deficit Scoring

Objective: To assess sensorimotor deficits at 24 hours post-tMCAO. A composite score provides a reliable correlation with infarct volume.[11][12]

Procedure: A modified neurological severity score (mNSS) is a composite of motor, sensory, balance, and reflex tests.[12] A 0-14 point scale is common.

TestScoring Criteria (Points)
A. Motor Tests
Raising mouse by tail0: All paws extended; 1: Contralateral forelimb flexed
Placing on floor0: Normal gait; 1: Inconsistent circling; 2: Consistent circling; 3: Falls to contralateral side
B. Sensory Tests
Placing, vibrissae, visual0: Normal response; 1: Delayed/incomplete response
C. Beam Balance Test
Balance on beam (1 cm)0: Balances; 1: Grasps side; 2: Hugs beam; 3: Falls
D. Reflexes
Pinna, corneal, startle0: Present; 1: Absent
  • One point is awarded for failure on each task. The total score is the sum of all points. Higher scores indicate more severe neurological injury.[11][19]

| Protocol: Efficacy Endpoint - Cylinder Test (Forelimb Asymmetry)

Objective: To assess spontaneous forelimb use during vertical exploration, a sensitive measure of long-term motor recovery.[20][21]

Materials:

  • Transparent glass cylinder (e.g., 9 cm diameter, 15 cm height for mice).

  • Video camera for recording.

Procedure:

  • Place the mouse in the cylinder and record for 5 minutes.

  • The animal will rear up and touch the cylinder wall with its forepaws for support.

  • A blinded observer reviews the video and scores the first 20 wall touches.

  • Score each touch as: Left paw only, Right paw only, or Both paws simultaneously.

  • Calculation: Asymmetry Score (%) = (% of touches with non-impaired [ipsilateral] paw) - (% of touches with impaired [contralateral] paw). A healthy animal will have a score near 0, while a stroked animal will show a strong preference for the non-impaired paw.[22][23][24]

| Protocol: Mechanistic Endpoint - Oxidative Stress Biomarkers

Objective: To confirm that PYP-21 reduces oxidative stress in the brain tissue, validating its mechanism of action.[25]

Materials:

  • Brain tissue homogenates (from the 48-hour endpoint group)

  • Commercial ELISA or colorimetric assay kits

Procedure:

  • Following euthanasia at 48 hours, rapidly dissect the peri-infarct (penumbral) tissue from the ipsilateral hemisphere.

  • Homogenize the tissue according to the assay kit manufacturer's instructions.

  • Perform assays to quantify key markers of oxidative damage.

BiomarkerPathological SignificanceRecommended Assay
Malondialdehyde (MDA) A key product and indicator of lipid peroxidation.[26]Thiobarbituric Acid Reactive Substances (TBARS) Assay
4-Hydroxynonenal (4-HNE) Another major product of lipid peroxidation.4-HNE competitive ELISA kit
Protein Carbonyls A general marker of protein oxidation.DNPH-based colorimetric or ELISA assay
8-OHdG A marker for oxidative DNA damage.8-OHdG competitive ELISA kit
  • Expected Outcome: The vehicle-treated tMCAO group should show significantly elevated levels of these biomarkers compared to the sham group. Efficacious doses of PYP-21 should significantly reduce these levels compared to the vehicle group.[2][27]

| Data Interpretation and Reporting

All data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests for multiple group comparisons). Results should be reported clearly, adhering to STROBE or ARRIVE guidelines where applicable, to ensure transparency and reproducibility.[28][29][30][31][32] A successful outcome would be a dose-dependent, statistically significant reduction in infarct volume and neurological deficits in PYP-21-treated groups compared to the vehicle control, accompanied by a corresponding reduction in oxidative stress biomarkers.

| References

  • An, S., Lee, H., Lee, S., et al. (2023). Novel NADPH Oxidase-2 Inhibitors as Potential Anti-Inflammatory and Neuroprotective Agents. Antioxidants, 12(9), 1660. [Link]

  • Bederson, J. B., Pitts, L. H., Tsuji, M., Nishimura, M. C., Davis, R. L., & Bartkowski, H. (1986). Rat middle cerebral artery occlusion: evaluation of the model and development of a neurologic examination. Stroke, 17(3), 472–476. [Link]

  • Cheng, X., Al-Khoury, L., Zivin, J. A. (2012). Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure. NeuroRx, 1(1), 36-45. [Link]

  • Fluri, F., Schuhmann, M. K., Kleinschnitz, C. (2015). Animal models of ischemic stroke and their application in clinical research. Drug Design, Development and Therapy, 9, 3445–3454. [Link]

  • García, J. H., Wagner, S., Liu, K. F., & Hu, X. J. (1995). Neurological deficit and extent of neuronal necrosis attributed to middle cerebral artery occlusion in rats. Stroke, 26(4), 627–635. [Link]

  • Jackman, K., Kunz, A., Iadecola, C. (2011). The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies. Journal of Visualized Experiments, (56), e3254. [Link]

  • Kielb, S., Lauver, D., Koudelka, J., et al. (2019). Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. Stroke, 50(10), 2885-2892. [Link]

  • Kleikers, P. W., Scott, E., Am, S., et al. (2015). Which NADPH Oxidase Isoform Is Relevant for Ischemic Stroke? The Case for Nox2. Antioxidants & Redox Signaling, 23(5), 414-423. [Link]

  • Nuttall, F. Q., Gannon, M. C. (2010). Measuring infarct size by the tetrazolium method. University of South Alabama. [Link]

  • Schallert, T., Fleming, S. M., Leasure, J. L., Tillerson, J. L., & Bland, S. T. (2000). CNS plasticity and assessment of forelimb sensorimotor outcome in unilateral rat models of stroke, cortical ablation, parkinsonism and spinal cord injury. Neuropharmacology, 39(5), 777–787. [Link]

  • Shin, H. K., Kim, D. K., Lee, J. M., et al. (2018). Role of NADPH Oxidases in Stroke Recovery. International Journal of Molecular Sciences, 19(11), 3465. [Link]

  • STROBE Statement. (2007). Strengthening the reporting of observational studies in epidemiology. [Link]

  • Swanson, R. A., Morton, M. T., Tsao-Wu, G., Savalos, R. A., Davidson, C., & Sharp, F. R. (1990). A semiautomated method for measuring brain infarct volume. Journal of Cerebral Blood Flow & Metabolism, 10(2), 290–293. [Link]

  • Yoo, J., Kim, J., Lee, S. (2022). Oxidative Stress in the Brain: Basic Concepts and Treatment Strategies in Stroke. Antioxidants, 11(12), 2399. [Link]

Sources

Method

Application Notes and Protocols for the Quantification of 1-(Pyridin-3-YL)piperazin-2-one in Biological Samples

Introduction: The Analytical Imperative for 1-(Pyridin-3-YL)piperazin-2-one Quantification 1-(Pyridin-3-YL)piperazin-2-one is a heterocyclic compound featuring a pyridine ring linked to a piperazin-2-one scaffold. As wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-(Pyridin-3-YL)piperazin-2-one Quantification

1-(Pyridin-3-YL)piperazin-2-one is a heterocyclic compound featuring a pyridine ring linked to a piperazin-2-one scaffold. As with many novel chemical entities in drug discovery and development, the ability to accurately and reliably quantify this molecule in complex biological matrices such as plasma, urine, and tissue homogenates is paramount. Such measurements are fundamental to understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile, assessing bioavailability, determining metabolic fate, and ensuring safety and efficacy in preclinical and clinical studies.

This comprehensive guide provides detailed application notes and robust protocols for the quantification of 1-(Pyridin-3-YL)piperazin-2-one in biological samples. We will delve into the rationale behind the selection of analytical methodologies, provide step-by-step procedures for sample preparation and analysis, and discuss the critical aspects of method validation in accordance with international regulatory standards. The methodologies presented herein are designed to be adaptable and serve as a strong foundation for researchers, scientists, and drug development professionals.

Choosing the Right Analytical Tool: A Methodological Overview

The selection of an appropriate analytical technique is contingent upon several factors, including the required sensitivity, selectivity, the nature of the biological matrix, and available instrumentation. For a compound like 1-(Pyridin-3-YL)piperazin-2-one, chromatographic methods coupled with specific detection techniques are the gold standard.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalytical quantification due to its exceptional sensitivity, selectivity, and speed.[1] The ability to use Multiple Reaction Monitoring (MRM) allows for the highly specific detection of the analyte and its internal standard, even in the presence of complex biological interferences.[2]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible and cost-effective technique, HPLC-UV can be suitable for applications where lower sensitivity is acceptable, such as in later-stage studies with higher dosing or for the analysis of urine samples where concentrations may be higher.[3] The presence of the pyridine ring in 1-(Pyridin-3-YL)piperazin-2-one should provide a chromophore for UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS often requires derivatization for non-volatile or thermally labile compounds like many piperazine derivatives to improve their chromatographic properties.[4] For this reason, LC-MS/MS is generally the more direct and preferred approach.

This guide will focus on the development and validation of an LC-MS/MS method, representing the most robust and widely accepted approach for bioanalytical quantification in drug development.

Core Protocol: LC-MS/MS Quantification of 1-(Pyridin-3-YL)piperazin-2-one in Human Plasma

This section provides a detailed, step-by-step protocol for the quantification of 1-(Pyridin-3-YL)piperazin-2-one in human plasma. The causality behind each step is explained to provide a deeper understanding of the entire workflow.

Rationale for Method Selection

An LC-MS/MS method is selected for its ability to provide the low limits of quantification (LOQ) necessary for pharmacokinetic studies.[5] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability in sample processing and matrix effects, ensuring the highest level of accuracy and precision.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant evap Evaporate & Reconstitute supernatant->evap injection Inject onto LC System evap->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantify Unknowns calibration->quantification

Caption: LC-MS/MS workflow for 1-(Pyridin-3-YL)piperazin-2-one quantification.

Materials and Reagents
  • 1-(Pyridin-3-YL)piperazin-2-one reference standard

  • Stable isotope-labeled 1-(Pyridin-3-YL)piperazin-2-one (e.g., d4-labeled) as internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 96-well plates or microcentrifuge tubes

Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standard of the analyte and IS and dissolve in an appropriate solvent (e.g., methanol) to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at a concentration that provides an adequate response in the mass spectrometer.

2. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[1]

  • Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 96-well plate or microcentrifuge tube.

  • Add 10 µL of the IS working solution to all wells except the blank matrix.

  • Add 300 µL of cold acetonitrile to each well to precipitate the plasma proteins.

  • Vortex the plate/tubes for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for polar to moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 3 minutesA generic gradient to elute the analyte with a reasonable retention time. This must be optimized.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical injection volume; can be adjusted based on sensitivity needs.

Tandem Mass Spectrometry (MS/MS) System:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositivePiperazine derivatives are basic and readily form positive ions.
MRM Transitions To be determined by infusionThe precursor ion (M+H)+ and a stable product ion must be identified for both the analyte and the IS.
Source Temp. 500°CTo be optimized for efficient desolvation.
IonSpray Voltage 5500 VTo be optimized for stable spray and maximum signal.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method is not considered reliable until it has undergone rigorous validation to demonstrate its suitability for the intended purpose.[6] The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8]

Validation Workflow Diagram

validation cluster_core Core Validation Parameters cluster_stability Stability Assessment selectivity Selectivity & Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Intra- & Inter-day) recovery Extraction Recovery matrix Matrix Effect lloq Lower Limit of Quantification (LLOQ) stock Stock Solution Stability benchtop Bench-Top Stability ft Freeze-Thaw Stability longterm Long-Term Storage Stability validation_start Method Validation validation_start->selectivity validation_start->linearity validation_start->accuracy validation_start->precision validation_start->recovery validation_start->matrix validation_start->lloq validation_start->stock validation_start->benchtop validation_start->ft validation_start->longterm

Caption: Key parameters for bioanalytical method validation.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on EMA and FDA guidelines.[9]

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure that endogenous components in the matrix do not interfere with the quantification of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Accuracy To measure the closeness of the determined concentration to the nominal concentration.Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[9]
Precision To assess the degree of scatter in repeated measurements.Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[9]
Recovery To determine the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect To assess the suppression or enhancement of ionization by matrix components.The CV of the IS-normalized matrix factor should be ≤15%.
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 5; accuracy within ±20% and precision ≤20%.
Stability To evaluate the stability of the analyte under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Presentation: A Hypothetical Validation Summary

The following tables present hypothetical but realistic validation data for the quantification of 1-(Pyridin-3-YL)piperazin-2-one in human plasma.

Table 1: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Accuracy (%)Precision (CV%)Inter-day (n=18) Mean Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ1.01.05105.08.21.08108.011.5
Low3.02.9197.06.52.8896.08.9
Medium50.052.3104.64.151.5103.05.7
High400.0390.897.73.5395.298.84.3

Table 2: Stability Assessment Summary

Stability ConditionDurationQC Level (ng/mL)Mean Measured Conc. (ng/mL)% Change from Nominal
Bench-Top 6 hours at RT3.02.95-1.7%
400.0392.1-2.0%
Freeze-Thaw 3 cycles3.02.89-3.7%
400.0388.5-2.9%
Long-Term 90 days at -80°C3.03.08+2.7%
400.0409.6+2.4%

Conclusion and Future Perspectives

The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and selective approach for the quantification of 1-(Pyridin-3-YL)piperazin-2-one in biological matrices. The outlined protocols for sample preparation and analysis, coupled with a comprehensive validation strategy, are designed to generate high-quality data suitable for regulatory submissions. Adherence to the principles of bioanalytical method validation is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring that the data generated in drug development are reliable and can be trusted to make critical decisions about the safety and efficacy of new therapeutic agents. Future work may involve adapting these methods to other biological matrices, such as urine or tissue homogenates, and for the quantification of potential metabolites.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Al-Baghdadi, O. B. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Wojciechowska, I., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. Retrieved from [Link]

  • Jain, D. K., & Patel, P. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • Boumrah, Y., et al. (2014). HPLC-UV/DAD chromatograms of piperazine derivative mixture. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

  • Li, W., et al. (2015). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 990, 137-143. Retrieved from [Link]

  • Lui, A., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 108-115. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

  • Wang, Y., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Journal of Chromatography B, 878(22), 1953-1958. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ICH. Retrieved from [Link]

  • Sancini, G., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry, 32(6), 1151-1161. Retrieved from [Link]

  • Baron, M. G., et al. (2012). The GC-MS analysis of piperazines. Analytical Methods, 4(6), 1591-1601. Retrieved from [Link]

  • Wang, Y., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Journal of Chromatography B, 878(22), 1953-1958. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]

  • Reddy, M. S., et al. (2003). Method for the preparation of piperazine and its derivatives. Google Patents.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH M10 on bioanalytical method validation. EMA. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

Sources

Application

Application of 1-(Pyridin-3-YL)piperazin-2-one in CNS Drug Discovery: A Technical Guide

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular entities with desirable efficacy and safety profiles is perpet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular entities with desirable efficacy and safety profiles is perpetual. The piperazine motif is a well-established "privileged scaffold," found in numerous approved CNS drugs, owing to its ability to interact with a variety of neurotransmitter receptors and transporters.[1][2][3] The incorporation of a pyridine ring, another key pharmacophore in CNS-active compounds, introduces specific electronic and steric properties that can fine-tune target engagement and pharmacokinetic properties.[4][5] This guide focuses on the strategic application of a specific derivative, 1-(Pyridin-3-YL)piperazin-2-one , in the discovery of new CNS therapeutics.

The presence of the piperazin-2-one core, a cyclic lactam, imparts a distinct conformational rigidity and polarity compared to the more common simple piperazine ring. This structural feature offers the potential for novel interactions with CNS targets and may confer improved metabolic stability. While direct pharmacological data on 1-(Pyridin-3-YL)piperazin-2-one is limited in the public domain, its structural components suggest a high probability of interaction with key neurotransmitter systems implicated in a range of neurological and psychiatric disorders.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework for the synthesis, in vitro characterization, and in vivo evaluation of 1-(Pyridin-3-YL)piperazin-2-one and its analogs for CNS drug discovery programs. The protocols detailed herein are designed to be robust and self-validating, providing a clear path from initial compound synthesis to preclinical evaluation.

Hypothesized CNS Targets and Therapeutic Areas

Based on the well-documented pharmacology of pyridinyl and piperazine-containing compounds, we hypothesize that 1-(Pyridin-3-YL)piperazin-2-one may modulate one or more of the following CNS targets, making it a candidate for the treatment of associated disorders:

  • Serotonin (5-HT) Receptors: Arylpiperazines are classic ligands for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[6][7][8] Modulation of these receptors is a cornerstone for treating depression, anxiety, and psychosis.[9]

  • Dopamine (D) Receptors: The piperazine moiety is also a common feature in dopamine receptor antagonists and partial agonists used in the treatment of schizophrenia and bipolar disorder.[10][11][12]

  • GABA-A Receptors: While less common, some piperazine derivatives have been shown to modulate GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[13][14] Positive allosteric modulators of GABA-A receptors are used to treat anxiety and sleep disorders.

The initial screening strategy for 1-(Pyridin-3-YL)piperazin-2-one should therefore encompass a panel of these key CNS receptors to elucidate its primary mechanism(s) of action.

Synthesis of 1-(Pyridin-3-YL)piperazin-2-one

The synthesis of N-aryl piperazin-2-ones can be achieved through several established synthetic routes. A common and efficient method involves the cyclization of an N-(2-haloacetyl)-N'-aryl-ethylenediamine precursor. The following protocol provides a general and adaptable method for the synthesis of the title compound.

Protocol 1: Synthesis of 1-(Pyridin-3-YL)piperazin-2-one

Step 1: Synthesis of N-(Pyridin-3-yl)ethane-1,2-diamine

  • To a solution of 3-bromopyridine (1.0 eq) in a suitable solvent such as toluene or dioxane, add ethylenediamine (2.0-3.0 eq).

  • Add a palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 eq) and a suitable phosphine ligand (e.g., BINAP, 0.02-0.10 eq).

  • Add a base, such as sodium tert-butoxide (2.0-3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(pyridin-3-yl)ethane-1,2-diamine.

Step 2: Acylation with Chloroacetyl Chloride

  • Dissolve N-(pyridin-3-yl)ethane-1,2-diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool to 0 °C.

  • Add a base, such as triethylamine (1.1-1.5 eq).

  • Slowly add a solution of chloroacetyl chloride (1.0-1.1 eq) in the same solvent.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 2-chloro-N-(2-((pyridin-3-yl)amino)ethyl)acetamide.

Step 3: Intramolecular Cyclization

  • Dissolve the crude 2-chloro-N-(2-((pyridin-3-yl)amino)ethyl)acetamide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate or sodium hydride (1.5-2.0 eq).

  • Heat the reaction mixture at 60-80 °C for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-(pyridin-3-yl)piperazin-2-one.

In Vitro Pharmacological Evaluation

A systematic in vitro evaluation is crucial to determine the pharmacological profile of 1-(Pyridin-3-YL)piperazin-2-one. The following protocols outline key assays for assessing its interaction with the hypothesized CNS targets.

Protocol 2: Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of 1-(Pyridin-3-YL)piperazin-2-one for a panel of CNS receptors.

Materials:

  • Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).

  • Radioligand specific for each receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (specific to each receptor).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of 1-(Pyridin-3-YL)piperazin-2-one in the appropriate assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specific temperature and for a duration optimized for each receptor to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Radioligand Non-specific Ligand
5-HT1A[³H]-8-OH-DPAT10 µM Serotonin
5-HT2A[³H]-Ketanserin10 µM Mianserin
D2[³H]-Spiperone10 µM Haloperidol
GABA-A (BZD site)[³H]-Flunitrazepam10 µM Diazepam

Table 1: Example Radioligands and Controls for Binding Assays.

Protocol 3: Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target receptor.

Objective: To characterize the functional activity of 1-(Pyridin-3-YL)piperazin-2-one at its primary target(s).

A. Gs/Gi-Coupled Receptors (e.g., 5-HT1A, D2): cAMP Assay

  • Plate cells expressing the receptor of interest in a 96-well plate and culture overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • For agonist testing, add varying concentrations of 1-(Pyridin-3-YL)piperazin-2-one. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

B. Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2C): Calcium Mobilization Assay [15]

  • Plate cells expressing the receptor of interest in a 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • For agonist testing, add varying concentrations of 1-(Pyridin-3-YL)piperazin-2-one. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

  • Generate dose-response curves to determine EC50 or IC50 values.

C. Ligand-Gated Ion Channels (e.g., GABA-A): Electrophysiology or Fluorescent Ion Indicator Assays [13][16]

  • Electrophysiology (Patch-Clamp): This gold-standard technique directly measures ion flow across the cell membrane in response to receptor activation. It can precisely characterize the modulatory effects of a compound.

  • Fluorescent Ion Indicator Assays: These are higher-throughput alternatives that use fluorescent dyes sensitive to specific ions (e.g., a halide-sensitive YFP for chloride influx through GABA-A channels).[13] Changes in fluorescence indicate channel opening and can be used to screen for modulators.

In Vivo Behavioral Pharmacology

Once in vitro activity is established, it is crucial to assess the effects of 1-(Pyridin-3-YL)piperazin-2-one in relevant animal models of CNS disorders.

Protocol 4: Assessment of Anxiolytic-like Activity

A. Elevated Plus Maze (EPM) [17][18]

  • The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Administer 1-(Pyridin-3-YL)piperazin-2-one or vehicle to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal, oral).

  • After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the time spent in the open and closed arms and the number of entries into each arm using video tracking software.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of anxiolytic-like activity.

B. Light-Dark Box Test [17]

  • The apparatus consists of a box divided into a small, dark compartment and a large, brightly illuminated compartment.

  • Following drug or vehicle administration, place the animal in the dark compartment.

  • Allow the animal to explore the box for a set period (e.g., 10 minutes).

  • Record the time spent in the light compartment and the number of transitions between the two compartments.

  • An increase in the time spent in the light compartment suggests anxiolytic-like effects.

Protocol 5: Assessment of Antidepressant-like Activity

A. Forced Swim Test (FST) [19][20]

  • Administer 1-(Pyridin-3-YL)piperazin-2-one or vehicle to rodents.

  • Place the animal in a cylinder of water from which it cannot escape.

  • Record the duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test).

  • A decrease in immobility time is indicative of an antidepressant-like effect.

B. Tail Suspension Test (TST) [20]

  • This test is primarily used for mice.

  • Following drug or vehicle administration, suspend the mouse by its tail using adhesive tape.

  • Record the duration of immobility over a set period (e.g., 6 minutes).

  • A reduction in immobility time is interpreted as an antidepressant-like effect.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the proposed workflow for the evaluation of 1-(Pyridin-3-YL)piperazin-2-one.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation synthesis Synthesis of 1-(Pyridin-3-YL)piperazin-2-one purification Purification & Structural Verification (NMR, MS) synthesis->purification binding Radioligand Binding Assays (5-HT, D, GABA Receptors) purification->binding Test Compound functional Functional Assays (cAMP, Ca2+, Electrophysiology) binding->functional Identify Primary Target(s) pk Pharmacokinetic Studies (Brain Penetration) functional->pk Lead Candidate anxiety Anxiety Models (EPM, Light-Dark Box) pk->anxiety depression Depression Models (FST, TST) pk->depression G cluster_anxiety Anxiety Disorders cluster_depression Depressive Disorders cluster_psychosis Psychotic Disorders receptors Hypothesized CNS Targets Serotonin Receptors (5-HT1A, 5-HT2A) Dopamine Receptors (D2) GABA-A Receptors anxiety_node Anxiolytic Effect receptors:gaba->anxiety_node psychosis_node Antipsychotic Effect receptors:da->psychosis_node depression_node Antidepressant Effect ht ht ht->anxiety_node ht->depression_node

Caption: Hypothesized target-indication relationships for 1-(Pyridin-3-YL)piperazin-2-one.

Conclusion and Future Directions

1-(Pyridin-3-YL)piperazin-2-one represents a promising, yet underexplored, chemical scaffold for CNS drug discovery. Its unique combination of a pyridine ring, a piperazine core, and a lactam functionality warrants a thorough investigation of its pharmacological properties. The systematic application of the synthesis, in vitro, and in vivo protocols outlined in this guide will enable a comprehensive evaluation of its potential as a novel therapeutic agent for neurological and psychiatric disorders.

Future work should focus on establishing a clear structure-activity relationship (SAR) through the synthesis and testing of analogs. Modifications to the pyridine ring (e.g., substitution) and the piperazinone scaffold can be explored to optimize potency, selectivity, and pharmacokinetic properties. A successful outcome from this proposed research plan could lead to the identification of a novel clinical candidate with a unique mechanism of action for the treatment of CNS disorders.

References

  • Brummelte, S., & Galea, L. A. (2010). Chronic high corticosterone reduces neurogenesis in the dentate gyrus of adult male and female rats. Neuroscience, 168(3), 680–690. [Link]

  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429. [Link]

  • Knez, D., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Pharmaceuticals, 14(10), 1043. [Link]

  • O'Hagan, D. (2020). Pyridine alkaloids with activity in the central nervous system. Natural Product Reports, 37(6), 829-847. [Link]

  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, e202400080. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Behavioral methods to study anxiety in rodents. Journal of Pharmacological Sciences, 108(2), 121-133. [Link]

  • Scott, M. K., et al. (1985). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 28(10), 1391-1397. [Link]

  • Tsetsenis, T., & Tsetsenis, G. (2019). Behavioral methods to study anxiety in rodents. ResearchGate. [Link]

  • Ecker, G. F., & Ernst, M. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(18), 4234. [Link]

  • Sharma, S., & Kumar, A. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters, 46(31), 5221-5223. [Link]

  • Kaur, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6598. [Link]

  • Hare, E., et al. (2019). Encore: Behavioural animal models of stress, depression and mood disorders. Frontiers in Behavioral Neuroscience, 13, 131. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

  • Van den Eynde, T., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(34), 11651–11659. [Link]

  • Inotiv. (n.d.). Anxiety Models in Rats and Mice. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • Kumar, A., & Sharma, S. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Der Pharma Chemica, 9(12), 110-125. [Link]

  • Tamaoki, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1534–1544. [Link]

  • Tsalafos, E., et al. (2017). Animal Models of Depression: What Can They Teach Us about the Human Disease? International Journal of Molecular Sciences, 18(12), 2634. [Link]

  • Butini, S., et al. (2019). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Molecules, 24(11), 2133. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Iannuzzi, M., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(21), 5032. [Link]

  • Basile, L., et al. (2020). GABAA receptor subtype modulators in Clinical Trials. ResearchGate. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. [Link]

  • Chan, E., et al. (2018). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3689-3693. [Link]

  • Griebel, G., & Holmes, A. (2013). Animal models of anxiety disorders in rats and mice: some conceptual issues. Neuropsychopharmacology, 38(1), 15-32. [Link]

  • Le, T., et al. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 8(4), e202204128. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Rodent models in depression research: Classical strategies and new directions. Behavioural Brain Research, 201(2), 185-195. [Link]

  • Bonaccorso, C., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3561–3570. [Link]

  • Maze Engineers. (2021, November 19). Rodent Models of Social Anxiety Disorders. [Link]

  • Le, T., et al. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 8(4), e202204128. [Link]

  • Tamaoki, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1534–1544. [Link]

  • Menard, J. L. (2018). Relevance of Rodent Models of Depression in Clinical Practice: Can We Overcome the Obstacles in Translational Neuropsychiatry? Biological Psychiatry, 83(8), e51-e52. [Link]

  • Stary, K., et al. (2023). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 24(18), 14009. [Link]

  • St-Gelais, F., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 40-59. [Link]

  • Sanchez-Soto, M., et al. (2023). FDA Drug Repurposing Uncovers Modulators of Dopamine D2 Receptor Localization via Disruption of the NCS-1 Interaction. Journal of Medicinal Chemistry, 66(21), 14645–14660. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Pyridyl)piperazine. PubChem. [Link]

  • Li, J., et al. (2023). Dopamine and its receptor DcDop2 are involved in the mutualistic interaction between 'Candidatus Liberibacter asiaticus' and Diaphorina citri. eLife, 12, e85392. [Link]

Sources

Method

Protocol for in vitro serotonin reuptake inhibition assay

An In-Depth Guide to In Vitro Serotonin Reuptake Inhibition Assays Authored by: A Senior Application Scientist Abstract The serotonin transporter (SERT, or SLC6A4) is a critical regulator of serotonergic neurotransmissio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to In Vitro Serotonin Reuptake Inhibition Assays

Authored by: A Senior Application Scientist

Abstract

The serotonin transporter (SERT, or SLC6A4) is a critical regulator of serotonergic neurotransmission, actively clearing serotonin (5-HT) from the synaptic cleft.[1] Its function is paramount in mood regulation, making it a primary target for a major class of antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs).[2] Consequently, robust and reliable in vitro assays to quantify the inhibitory activity of novel compounds against SERT are indispensable in neuroscience research and drug development. This document provides a comprehensive guide to the principles, methodologies, and data analysis of in vitro serotonin reuptake inhibition assays, designed for both academic and industry researchers. We will explore both the traditional radiolabeled methods and modern fluorescence-based techniques, emphasizing the rationale behind protocol steps to ensure experimental integrity and reproducibility.

Foundational Principles of SERT Inhibition Assays

The primary goal of a SERT inhibition assay is to measure a test compound's ability to block the transporter's function. This is achieved by quantifying the uptake of a labeled substrate in the presence and absence of the compound. The core principle is competitive inhibition: the test compound and the labeled substrate compete for the binding and translocation site on the SERT protein.

There are two predominant methods for tracking substrate uptake:

  • Radiolabeled Assays: This is the traditional "gold standard" method.[3] It utilizes radioactively labeled serotonin, typically [³H]5-HT, as the substrate. Cells expressing SERT are incubated with [³H]5-HT and the test inhibitor. After a set time, the reaction is stopped, and extracellular radioactivity is washed away. The cells are then lysed, and the amount of intracellular [³H]5-HT is quantified using a scintillation counter.[4] The reduction in radioactivity in the presence of an inhibitor corresponds to its potency.

  • Fluorescence-Based Assays: These modern assays offer a non-radioactive, higher-throughput alternative.[5][6] They employ a fluorescent substrate that acts as a mimic of serotonin and is transported into the cell by SERT.[7][8] This uptake leads to an increase in intracellular fluorescence, which can be measured in real-time or as an endpoint reading on a fluorescence plate reader.[9] Often, these kits include a proprietary masking dye that quenches the fluorescence of the extracellular substrate, eliminating the need for wash steps and creating a homogenous "mix-and-read" format.[7][8]

Mechanism of SERT Action and Inhibition

The following diagram illustrates the fundamental process of serotonin reuptake by the SERT protein located on the presynaptic neuron and how inhibitor compounds block this action.

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains 5-HT) cleft Synaptic Cleft (Extracellular Space) vesicle->cleft sert Serotonin Transporter (SERT) recycled_ht Recycled 5-HT sert->recycled_ht Reuptake ht_in_cleft 5-HT receptor 5-HT Receptor signal Signal Transduction receptor->signal ht_in_cleft->sert Transport ht_in_cleft->receptor Binding inhibitor SSRI / Inhibitor inhibitor->sert Blockade

Caption: Mechanism of serotonin (5-HT) reuptake and inhibition by SSRIs.

Critical Materials and Reagents

Successful execution of a SERT inhibition assay requires careful preparation of biological and chemical components.

ComponentDescriptionRationale & Key Considerations
Cell Lines HEK-293 cells stably expressing human SERT (hSERT): A widely used, robust model.[10][11]Provides high levels of transporter expression, leading to a strong assay signal. Requires antibiotic selection (e.g., G418) to maintain expression.
JAR cells (human choriocarcinoma): Endogenously express hSERT.[4]Offers a model where SERT is expressed in its native context without transfection artifacts. SERT expression levels may be lower than in transfected cells.[4]
Substrates [³H]Serotonin ([³H]5-HT): For radiolabeled assays.The natural ligand, ensuring high biological relevance. Requires specialized handling and disposal of radioactive materials.
Fluorescent Substrate Analogs: For fluorescence-based assays (e.g., from a commercial kit).[7]Mimics biogenic amines to ensure transport by SERT.[6] Safer and allows for homogenous assay formats. May have different kinetic properties than 5-HT.
Assay Buffer Typically Krebs-Ringer-HEPES (KRH) or Hanks' Balanced Salt Solution (HBSS).[4][8]Provides the necessary ionic environment (Na⁺, Cl⁻) for SERT function. SERT is a Na⁺/Cl⁻ dependent co-transporter.[4]
Positive Control Known SERT Inhibitors: Fluoxetine, Paroxetine, Citalopram, or Imipramine.[1][12]Essential for validating each assay run. The calculated IC50 for the control should fall within a consistent, expected range.
Negative Control Assay buffer containing the same concentration of vehicle (e.g., DMSO) as the test compounds.Defines 0% inhibition (maximum signal). The final solvent concentration should be kept low (typically ≤1%) to avoid affecting cell health.[7]
Non-Specific Uptake Control A high concentration of a potent inhibitor (e.g., 5 µM Citalopram).[4]Defines 100% inhibition (background signal). This measures any substrate uptake that is not mediated by SERT.
Instrumentation Microplate Scintillation Counter (for [³H] assays) or a bottom-read Fluorescence Plate Reader (for fluorescent assays).[4][9]Required for detecting the respective signals. Bottom-reading is crucial for adherent cell-based fluorescent assays.[5]
Microplates 96- or 384-well clear-bottom plates (for fluorescence) or solid plates (for radioactivity).Poly-D-lysine coating is often recommended to improve cell adherence.[9]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance. The key is consistency, particularly in incubation times, temperatures, and cell densities.

Protocol 3.1: Radiolabeled [³H]5-HT Uptake Inhibition Assay

This protocol is adapted from methodologies using SERT-expressing cells.[4]

Day 1: Cell Plating

  • Culture HEK-hSERT or JAR cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Harvest cells and determine cell density.

  • Seed cells into a 96-well plate at a density of 40,000–60,000 cells/well.

  • Incubate overnight to allow for cell adherence and formation of a confluent monolayer.

Day 2: Assay Execution

  • Prepare Solutions:

    • Test Compounds: Prepare serial dilutions of test compounds and the positive control (e.g., Fluoxetine) in assay buffer at 6x the final desired concentration.

    • [³H]5-HT Tracer: Dilute the [³H]5-HT stock in assay buffer to a 6x working concentration (the final concentration should be at or near the Kₘ value for SERT, typically in the low micromolar range).[4]

    • Non-Specific Binding (NSB) Control: Prepare a solution of a potent inhibitor (e.g., Citalopram) for a final concentration of ~5 µM.[4]

  • Assay Procedure:

    • Gently aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 100 µL of pre-warmed (37°C) assay buffer.

    • Add 100 µL of assay buffer to each well and pre-incubate the plate at 37°C for 15 minutes.[4]

    • Add 25 µL of the 6x test compound dilutions, vehicle (for total binding), or NSB control to the appropriate wells.

    • Initiate the uptake reaction by adding 25 µL of the 6x [³H]5-HT working solution to all wells.

    • Incubate for a defined period (e.g., 15-60 minutes) at 37°C.[4][13] This time should be within the linear range of uptake, which should be determined during assay development.

  • Termination and Lysis:

    • Terminate the assay by rapidly aspirating the buffer.

    • Immediately wash the cells twice with 200 µL of ice-cold assay buffer to remove extracellular [³H]5-HT.[4]

    • Lyse the cells by adding 25 µL of lysis buffer (e.g., 1% Triton X-100 in buffer) to each well and shake for 5 minutes.[4]

  • Detection:

    • Add 150 µL of scintillation cocktail (e.g., Microscint-20) to each well.[4]

    • Seal the plate and count the retained radioactivity using a microplate scintillation counter.

Protocol 3.2: Fluorescence-Based Uptake Inhibition Assay

This protocol describes a general homogenous, "mix-and-read" procedure based on commercially available kits.[7][8]

Day 1: Cell Plating

  • Follow the same cell plating procedure as described in Protocol 3.1, using a 96- or 384-well black, clear-bottom plate. Seeding density for a 384-well plate is typically 12,500-20,000 cells/well.[8]

Day 2: Assay Execution

  • Prepare Reagents:

    • Prepare 2x test compound and control dilutions in assay buffer.

    • Reconstitute the fluorescent substrate and masking dye mixture in assay buffer according to the manufacturer's instructions to create a 2x working solution.

  • Assay Procedure:

    • Remove the culture medium from the wells.

    • Add 50 µL (for 96-well) of the 2x test compound dilutions, vehicle, or a high-concentration positive control (for background) to the appropriate wells.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Add 50 µL of the 2x substrate/masking dye working solution to all wells to initiate the reaction.

  • Detection:

    • Incubate the plate at room temperature or 37°C for a period specified by the kit (e.g., 1-2 hours).

    • Measure the fluorescence intensity using a bottom-read fluorescence plate reader (e.g., Ex: 440 nm, Em: 520 nm).[9] The assay can be read in endpoint mode or kinetically to obtain mechanistic data.[5]

Experimental Workflow Overview

The following diagram outlines the generalized workflow for a cell-based SERT inhibition assay.

Assay_Workflow cluster_radio Radiometric Assay cluster_fluoro Fluorescent Assay start Start plate_cells Plate SERT-expressing cells in microplate start->plate_cells incubate_overnight Incubate (e.g., 24h, 37°C) for adherence plate_cells->incubate_overnight prep_compounds Prepare serial dilutions of test compounds & controls incubate_overnight->prep_compounds pre_incubate Pre-incubate cells with compounds (10-15 min) prep_compounds->pre_incubate add_substrate Add labeled substrate ([3H]5-HT or Fluorescent Dye) pre_incubate->add_substrate incubate_reaction Incubate for uptake (e.g., 15-120 min) add_substrate->incubate_reaction terminate Terminate Reaction incubate_reaction->terminate wash_lyse Wash away free substrate & Lyse cells terminate->wash_lyse read_plate Read fluorescence on plate reader terminate->read_plate detect Detect Signal analyze Data Analysis: % Inhibition, IC50 Curve detect->analyze end End analyze->end scint_count Scintillation Counting wash_lyse->scint_count scint_count->detect scint_count->detect read_plate->detect

Caption: Generalized workflow for in vitro SERT uptake inhibition assays.

Data Analysis and Interpretation

Raw data (Counts Per Minute or Relative Fluorescence Units) must be converted into meaningful pharmacological values.

  • Define Controls:

    • Maximum Uptake (0% Inhibition): Signal from wells with vehicle only.

    • Background (100% Inhibition): Signal from wells with a saturating concentration of a known inhibitor.

  • Calculate Percent Inhibition: For each concentration of a test compound, calculate the percent inhibition using the following formula: % Inhibition = (1 - (Signal_Compound - Signal_Background) / (Signal_MaxUptake - Signal_Background)) * 100[4]

  • Generate Concentration-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis).

  • Determine the IC₅₀ Value: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).[14][15] The IC₅₀ is the concentration of the inhibitor that produces 50% of the maximal inhibition.[14]

Sample Data Presentation

The potency of known inhibitors can be compared to literature values to validate the assay system. The correlation of IC₅₀ values from fluorescent assays with published data is typically high (R² > 0.9).[5][7]

CompoundTypical IC₅₀ (nM)Primary Use
Paroxetine 0.1 - 5 nMSSRI Antidepressant[3]
S-Citalopram 1 - 10 nMSSRI Antidepressant[16]
Fluoxetine 5 - 25 nMSSRI Antidepressant[1]
Imipramine 10 - 50 nMTricyclic Antidepressant[12]

Note: IC₅₀ values are highly dependent on specific assay conditions (cell type, substrate concentration, incubation time, etc.) and should be determined empirically.

Assay Validation and Quality Control

A robust and trustworthy assay requires rigorous validation.

  • Signal Window: The ratio of the maximum uptake signal to the background signal should be sufficiently large (e.g., >5-fold) to ensure sensitivity.

  • Z'-Factor: For high-throughput screening (HTS), the Z'-factor is a measure of assay quality. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[9] Z' = 1 - (3 * (SD_Max + SD_Bkg)) / |Mean_Max - Mean_Bkg|

  • Reproducibility: The IC₅₀ of the positive control should be consistent across multiple experiments, typically varying by less than two- or three-fold.

Conclusion

The in vitro serotonin reuptake inhibition assay is a cornerstone of neuropharmacology and CNS drug discovery. While traditional radiolabeled methods provide high biological relevance, modern fluorescence-based assays offer a safer, more efficient, and HTS-compatible alternative without compromising data quality.[6] By understanding the principles behind each step—from cell line selection to data analysis—researchers can generate reliable and reproducible data to characterize the potency of novel SERT inhibitors and accelerate the development of new therapeutics for mood disorders and other neurological conditions.

References

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Deo, A. K., & Eltit, J. M. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 269–275. Retrieved from [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]

  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved from [Link]

  • Leenaars, C. H. C., et al. (2024). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290. Retrieved from [Link]

  • Ye, R., et al. (2015). Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells. ACS Chemical Neuroscience, 6(8), 1432–1440. Retrieved from [Link]

  • Martin, R. S., et al. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 739–749. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

  • Sitte, H. H., et al. (2001). Transporter-mediated release: a superfusion study on human embryonic kidney cells stably expressing the human serotonin transporter. Molecular Pharmacology, 60(6), 1297-1305. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • Oreate. (2024). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay (Taiwan). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of In Vivo Dosing Regimen for 1-(Pyridin-3-YL)piperazin-2-one Analogs

Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(Pyridin-3-YL)piperazin-2-one analogs. This class of molecules, characterized by a core p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(Pyridin-3-YL)piperazin-2-one analogs. This class of molecules, characterized by a core piperazinone structure linked to a pyridine ring, has garnered interest for its potential pharmacological activities, often related to the central nervous system (CNS).[1] Optimizing the in vivo dosing regimen is a critical step to bridge the gap between promising in vitro data and demonstrable in vivo efficacy and safety.[2]

This guide provides a structured, in-depth approach to designing, troubleshooting, and interpreting preclinical dosing studies for this specific chemical scaffold. It is designed to move beyond rigid protocols, offering causal explanations for experimental choices and providing a self-validating framework to ensure data integrity.

Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses high-level questions to establish a strong theoretical foundation before proceeding to experimental design.

Q1: What are 1-(Pyridin-3-YL)piperazin-2-one analogs and what are their likely pharmacological properties?

A: This chemical class features a piperazin-2-one core, a six-membered ring with two nitrogen atoms, connected to a pyridine ring.[3] Piperazine derivatives are well-represented in medicine, known for a wide range of biological activities, particularly targeting the CNS.[1] Analogs like Buspirone and its metabolites, which share structural similarities, are known to interact with serotonin (5-HT) and dopamine receptors.[4][5] Therefore, it is reasonable to hypothesize that novel analogs in this class may possess CNS-related activity (e.g., anxiolytic, antidepressant, antipsychotic). Their pharmacokinetic (PK) properties, such as half-life and clearance, are crucial for determining dosing frequency and ensuring therapeutic efficacy while minimizing side effects.[6]

Q2: Why is establishing a proper in vivo dosing regimen so critical?

A: An optimized dosing regimen is essential for several reasons:

  • Ensuring Therapeutic Exposure: The primary goal is to maintain drug concentrations at the target site (e.g., the brain) within a therapeutic window—high enough to exert a pharmacological effect but below levels that cause toxicity.

  • Translational Relevance: A well-defined dose-exposure-response relationship in preclinical species is fundamental for predicting a safe and effective starting dose in humans.[7][8] Regulatory bodies like the U.S. Food and Drug Administration (FDA) require robust preclinical data to support an Investigational New Drug (IND) application.[9][10]

  • Avoiding Misleading Results: An inadequate dosing regimen can lead to false negatives (a potentially effective compound appears inactive) or unexpected toxicity, wasting significant time and resources.[11]

Q3: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters I need to determine?

A: The relationship between PK (what the body does to the drug) and PD (what the drug does to the body) is the cornerstone of dosing optimization.

Parameter CategoryKey MetricsDescription & Importance
Pharmacokinetics (PK) Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), t1/2 (Half-life), CL (Clearance), Vd (Volume of Distribution)These parameters describe the absorption, distribution, metabolism, and excretion (ADME) of the drug.[12] They are essential for determining bioavailability, dosing frequency, and potential for drug accumulation.
Pharmacodynamics (PD) Target Engagement , Biomarker Modulation , Physiological Response (e.g., body temperature, behavior)These metrics confirm that the drug is interacting with its intended biological target and producing a measurable effect.[5] Linking PK to PD is critical to establish that sufficient drug exposure drives the desired biological outcome.
Brain Penetration Brain-to-Plasma Ratio (Kp) , Unbound Brain-to-Plasma Ratio (Kpu,u) For CNS-active agents, demonstrating that the compound crosses the blood-brain barrier (BBB) is paramount.[13][14] Kpu,u is the gold standard as it accounts for plasma and brain tissue binding, reflecting the concentration of free drug available to interact with the target.

Q4: How do I select the appropriate animal species for my study?

A: The FDA guidance on preclinical safety evaluation emphasizes the selection of a relevant animal species.[15] For small molecules, this choice is often driven by similarities in metabolism to humans.[10]

  • Metabolic Profile: Conduct in vitro metabolism studies using liver microsomes from various species (e.g., mouse, rat, dog, monkey) and humans. Select the species whose metabolic profile most closely resembles that of humans.[16]

  • Target Homology: Ensure the pharmacological target in the chosen animal species has sufficient sequence and functional homology to the human target.

  • Practicality: Rodents (mice, rats) are typically used for initial PK screening due to cost, ethical considerations, and well-established protocols. A second, non-rodent species is often required for toxicology studies.[12]

Section 2: Experimental Workflow & Protocols

A systematic approach is crucial for efficiently optimizing a dosing regimen. This workflow outlines the key stages from initial preparation to data analysis.

G cluster_0 Phase 1: Pre-Dosing Characterization cluster_1 Phase 2: In Vivo Pharmacokinetic (PK) Study cluster_2 Phase 3: Dose-Response & Regimen Optimization cluster_3 Phase 4: Final Regimen Selection A Physicochemical Analysis (Solubility, pKa) C Formulation Development & Stability Testing A->C B In Vitro ADME (Microsomal Stability, Permeability) B->C D Single-Dose PK Study (IV and PO Routes) C->D Select Vehicle & Dose F Sample Collection (Plasma, Brain Tissue) D->F E Bioanalytical Method Development & Validation (LC-MS/MS) E->F Validated Assay G PK Parameter Calculation (NCA or Compartmental) F->G H PK/PD Study: Link Exposure to Effect G->H Exposure Data K Allometric Scaling to Predict Human PK G->K Preclinical PK Data I Dose Range Finding (Efficacy & MTD) H->I J Multi-Dose Simulation & Steady-State Study I->J L Select Regimen for Pivotal Efficacy/Tox Studies J->L K->L Human Dose Projection

Caption: Workflow for In Vivo Dosing Regimen Optimization.
Protocol 1: Formulation and Vehicle Selection

Causality: The formulation is the vehicle that delivers the drug. Poor solubility or stability can lead to precipitation at the injection site, causing inconsistent absorption and high data variability.[11] The goal is to prepare a clear, stable solution or a homogenous suspension.

Step-by-Step Methodology:

  • Assess Solubility: Determine the aqueous solubility of the analog at different pH values (e.g., 2, 7.4, 9). This informs whether a simple aqueous solution is feasible.

  • Screen Co-solvents (Tier 1): For poorly soluble compounds, test common GRAS (Generally Regarded As Safe) excipients. A typical starting point for discovery studies is:

    • 5-10% DMSO (Dimethyl sulfoxide)

    • 10-20% Solutol HS 15 or Kolliphor EL

    • 20-40% PEG400 (Polyethylene glycol 400)

    • 5-10% Tween 80

  • Prepare Test Formulations: Prepare small volumes of the analog in different vehicle compositions. Vortex and sonicate to aid dissolution.

  • Visual Inspection: Observe the preparations immediately and after a set time (e.g., 4 hours) at room temperature. Look for any signs of precipitation, cloudiness, or phase separation.

  • Stability Check: The chosen formulation should be stable for the duration of the experiment. This can be confirmed by re-analyzing the concentration of a prepared formulation after several hours.[10]

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Causality: This initial study is the most efficient way to determine fundamental PK parameters like clearance, volume of distribution, half-life, and oral bioavailability. An intravenous (IV) dose is administered to bypass absorption, providing a baseline for 100% bioavailability.

Step-by-Step Methodology:

  • Animal Model: Use the selected species (e.g., male Sprague-Dawley rats, ~250-300g). Acclimatize animals for at least 3 days.

  • Study Design:

    • Group 1 (IV): 1-2 mg/kg dose administered via tail vein. This dose should be low enough to be well-tolerated but high enough for analytical detection.

    • Group 2 (PO): 5-10 mg/kg dose administered via oral gavage. The oral dose is typically higher than the IV dose to account for incomplete absorption.

    • Use n=3-5 animals per group.

  • Blood Sampling: Collect sparse samples to minimize stress on individual animals. A typical schedule might be (n=3 per timepoint):

    • IV Route: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr.

    • PO Route: 15, 30 min, 1, 2, 4, 6, 8, 24 hr.

    • Collect ~50-100 µL of blood per sample into tubes containing an anticoagulant (e.g., K2EDTA). Microsampling techniques are highly encouraged.[17]

  • Plasma Processing: Immediately after collection, centrifuge blood (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Transfer plasma to a new, labeled tube and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[18][19]

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues researchers may encounter during their experiments.

G A High Variability in PK Data? B Formulation Issue? A->B C Dosing Technique Issue? A->C D Bioanalytical Issue? A->D E Check for precipitation in dosing solution. Re-evaluate solubility. B->E F Ensure consistent gavage/ injection technique. Verify dose volume accuracy. C->F G Review sample processing. Check for matrix effects. Re-validate assay. D->G H Unexpectedly Low Exposure? I Poor Bioavailability? H->I J Rapid Clearance? H->J K Consider P-gp efflux. Assess gut wall metabolism. I->K L High first-pass metabolism? Check liver microsomal stability data. J->L

Caption: Decision Tree for Troubleshooting Common PK Issues.

Q: I'm observing high variability in plasma concentrations between animals in the same dose group. What are the potential causes?

A: High variability is a common but solvable problem that obscures the true PK profile.[11]

  • Cause 1: Formulation Instability. The most frequent culprit. If your compound is precipitating out of the dosing vehicle before or after administration, the actual dose each animal receives will be inconsistent.

    • Solution: Re-verify the solubility and stability of your formulation as described in Protocol 1. Prepare the formulation fresh before each experiment and keep it well-mixed.

  • Cause 2: Inconsistent Dosing Technique. Improper oral gavage can lead to deposition in the esophagus instead of the stomach. Intravenous injections that are not fully in the vein (interstitial) will lead to slow, erratic absorption.

    • Solution: Ensure all personnel are thoroughly trained and follow a standardized operating procedure (SOP). For oral dosing, ensure the gavage needle reaches the stomach. For IV dosing, visually confirm placement in the tail vein.

  • Cause 3: Bioanalytical Errors. Issues during sample collection, processing, or analysis can introduce significant variability.

    • Solution: Review your sample handling procedures. Ensure consistent timing and prevent hemolysis. During LC-MS/MS analysis, monitor the internal standard response; high variability there points to an analytical problem.[20] Re-confirm the robustness of your bioanalytical method.

Q: My compound shows excellent in vitro potency, but in vivo exposure (AUC) is extremely low after oral dosing. What should I investigate?

A: This points to a problem with oral bioavailability. The discrepancy can arise from two main barriers: poor absorption or high first-pass metabolism.

  • Cause 1: Poor Absorption. The compound may not effectively cross the intestinal wall.

    • Investigation: Check the physicochemical properties. Is the compound a potential substrate for efflux transporters like P-glycoprotein (P-gp)? P-gp acts as a pump, actively removing drugs from intestinal cells back into the gut lumen, reducing absorption.[21] In vitro Caco-2 permeability assays can confirm this.

  • Cause 2: High First-Pass Metabolism. After absorption from the gut, blood flows directly to the liver. If the compound is rapidly metabolized by liver enzymes (e.g., Cytochrome P450s), very little active drug will reach systemic circulation.

    • Investigation: Revisit your in vitro liver microsomal stability data. If the compound is rapidly degraded, this is the likely cause. Comparing the AUC from the oral dose to the AUC from the intravenous dose will quantify the extent of this effect. A high IV exposure but low PO exposure strongly suggests high first-pass metabolism.[16]

Q: The half-life of my compound is very short, requiring frequent dosing to maintain exposure. How can I address this?

A: A short half-life is typically a result of rapid clearance (metabolism or excretion).

  • Solution 1: Medicinal Chemistry Optimization. This is the most robust long-term solution. Collaborate with chemists to identify the metabolic "soft spots" on the molecule. Blocking these sites, for instance by adding a fluorine atom, can significantly slow down metabolism and prolong the half-life.[22]

  • Solution 2: Formulation Strategies. For early efficacy studies, consider enabling formulations. This could include using an alternative route of administration like continuous intravenous infusion or subcutaneous injection with a sustained-release vehicle.

  • Solution 3: Dosing Regimen Adjustment. While not ideal, you can simply increase the dosing frequency (e.g., from once daily to twice or three times daily) to maintain exposure above the minimum effective concentration.[23] This can be tested in a multi-dose PK study.

Section 4: Data Interpretation & Advanced Topics

PK/PD Modeling

Once you have reliable PK and PD data, the next step is to mathematically link them. This establishes the exposure-response relationship.

  • Objective: To determine the plasma concentration (or AUC) required to achieve a certain level of target engagement or pharmacological effect (e.g., 50% receptor occupancy or 50% reduction in a disease biomarker).

  • Why it Matters: This model allows you to simulate different dosing regimens to find the optimal one that maintains the target exposure level without excessive peaks (potential toxicity) or troughs (loss of efficacy). This is far more efficient than running dozens of in vivo studies.

Allometric Scaling for Human Dose Prediction

Allometric scaling is a mathematical method used to predict human PK parameters from animal data, based on the principle that many physiological processes scale with body weight.[24]

  • Principle: Simple allometry uses a power-law equation: Parameter = a * (Body Weight)^b. By plotting the log of the PK parameter (e.g., Clearance) against the log of body weight for multiple species (e.g., mouse, rat, dog), one can extrapolate to predict the value in humans.[8][25][26]

  • Application: This is a cornerstone of First-in-Human (FIH) dose selection.[27] The predicted human clearance and volume of distribution are used to estimate the dose required to achieve the target exposure identified from preclinical PK/PD studies.[7]

Table of Typical Allometric Exponents:

PK ParameterTypical Exponent (b)Rationale
Clearance (CL) ~0.75Relates to metabolic rate, which does not scale linearly with weight.
Volume of Distribution (Vd) ~1.0Tends to scale more directly with body size/volume.

Note: These are general guidelines. The best exponents should be derived from the data across species.

References

  • Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs. (2023). Clinical and Translational Science. [Link]

  • Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. (2016). The AAPS Journal. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2011). U.S. Food and Drug Administration. [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (2017). ACS Chemical Neuroscience. [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2005). Journal of Pharmacy and Pharmacology. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). Chromatography Online. [Link]

  • Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. (2022). Pharmaceutics. [Link]

  • “Where do I start?”: Strategies for selecting the first dose for human clinical trials. (2021). Certara. [Link]

  • Troubleshooting of Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. (n.d.). Creative Biolabs. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). Pharmaceutics. [Link]

  • Dose optimization and in vivo biodistribution. (2021). ResearchGate. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). Journal of Bioanalysis & Biomedicine. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2023). ResearchGate. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2021). RSC Medicinal Chemistry. [Link]

  • Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers. (2021). Neuro-Oncology. [Link]

  • FDA Requirements for Preclinical Studies. (2007). Principles and Practice of Pediatric Oncology. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2020). Lirias. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2021). ResearchGate. [Link]

  • Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. (2002). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Bioanalytical Strategies to De-risk CNS Drug Discovery for Novel Chemical Modalities. (2025). ResearchGate. [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (2017). Bioanalysis. [Link]

  • Advantages of Allometric Scaling Methods for Predicting Human Pharmacokinetics of Novel JAK Inhibitor -Baricitinib and Dose Extrapolation. (2022). Biomedical and Pharmacology Journal. [Link]

  • Small Molecule Bioanalysis. (n.d.). Anapharm Bioanalytics. [Link]

  • Allometric scaling using fixed exponents. (2024). YouTube. [Link]

  • Current approaches to enhance CNS delivery of drugs across the brain barriers. (2014). International Journal of Nanomedicine. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. [Link]

  • Dissolution Method Troubleshooting. (2022). USP. [Link]

  • Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. (2001). Journal of Medicinal Chemistry. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). Analyst. [Link]

  • Guidance for Industry: Population Pharmacokinetics. (2022). U.S. Food and Drug Administration. [Link]

  • How is allometric scaling used to predict human PK?. (2025). Patsnap Synapse. [Link]

  • Preclinical Regulatory Requirements. (n.d.). Duke Social Science Research Institute. [Link]

Sources

Optimization

Technical Support Center: Navigating the Metabolic Landscape of 1-(Pyridin-3-YL)piperazin-2-one in Liver Microsomes

Welcome to the technical support center for researchers investigating the metabolic stability of 1-(Pyridin-3-YL)piperazin-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the metabolic stability of 1-(Pyridin-3-YL)piperazin-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your in vitro liver microsome experiments. As drug development professionals, we understand that unexpected results are a common feature of metabolic studies. This resource aims to equip you with the knowledge to interpret your data, refine your protocols, and confidently advance your research.

Introduction to the Metabolic Challenges of 1-(Pyridin-3-YL)piperazin-2-one

1-(Pyridin-3-YL)piperazin-2-one is a molecule of interest in many drug discovery programs. Its structure, featuring both a pyridine ring and a piperazin-2-one moiety, presents a unique metabolic profile. The pyridine ring, a common heterocycle in FDA-approved drugs, is susceptible to metabolism by Cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor to the metabolism of many pyridine-containing compounds[1][2]. The piperazin-2-one ring also has potential sites for metabolic attack. Understanding the metabolic liabilities of this compound is crucial for optimizing its pharmacokinetic properties and ensuring its safety and efficacy.

This guide will walk you through potential metabolic pathways, common experimental challenges, and robust protocols to ensure the integrity and reproducibility of your findings.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may be facing in the laboratory.

Question 1: My compound, 1-(Pyridin-3-YL)piperazin-2-one, is showing unexpectedly high clearance in my human liver microsomal (HLM) stability assay. What are the likely metabolic "hotspots" and how can I confirm them?

Answer:

High intrinsic clearance in HLM assays is a common challenge for compounds containing nitrogen heterocycles. For 1-(Pyridin-3-YL)piperazin-2-one, there are several potential metabolic "hotspots" that could be contributing to its rapid turnover.

Likely Metabolic Pathways:

Based on the metabolism of structurally similar compounds, the following are the most probable metabolic pathways for 1-(Pyridin-3-YL)piperazin-2-one[3][4]:

  • Pyridine Ring Hydroxylation: The pyridine ring is electron-deficient, but enzymatic oxidation can still occur. Hydroxylation can happen at various positions on the ring, leading to the formation of pyridinone-type metabolites.

  • Pyridine N-oxidation: The nitrogen atom of the pyridine ring is a primary site for oxidation, forming a pyridine N-oxide metabolite.

  • Piperazin-2-one Ring Oxidation: The carbon atoms alpha to the nitrogen atoms in the piperazin-2-one ring are susceptible to hydroxylation.

  • Lactam Hydrolysis: The amide bond in the piperazin-2-one ring could potentially undergo hydrolysis, though this is generally a slower metabolic route compared to oxidation.

Experimental Strategy for Metabolite Identification:

To confirm the sites of metabolism, a metabolite identification study using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential.

Workflow for Metabolite Identification:

Caption: Workflow for metabolite identification.

By comparing the chromatograms of samples incubated with and without the cofactor NADPH, you can identify the NADPH-dependent metabolites. The high-resolution mass spectrometer will provide accurate mass measurements of the parent compound and its metabolites, allowing you to propose elemental compositions. Subsequent MS/MS fragmentation analysis will help in elucidating the exact site of modification.

Question 2: I am observing a metabolite with a mass shift of +16 Da, but I'm unsure if it's N-oxidation or hydroxylation. How can I differentiate between these two possibilities?

Answer:

Differentiating between N-oxidation and hydroxylation, both of which result in a +16 Da mass shift, is a common analytical challenge. Here’s a multi-pronged approach to distinguish between these isomers:

  • LC Retention Time: N-oxides are generally more polar than their corresponding hydroxylated isomers. Therefore, the N-oxide metabolite is likely to elute earlier from a reverse-phase HPLC column.

  • MS/MS Fragmentation Patterns: The fragmentation patterns of N-oxides and hydroxylated metabolites are often distinct. N-oxides can exhibit a characteristic neutral loss of an oxygen atom (-16 Da) or a hydroxyl radical (-17 Da) upon collision-induced dissociation. Hydroxylated metabolites will typically show fragmentation patterns consistent with the loss of water (-18 Da) from the molecule.

  • Chemical Derivatization: While more labor-intensive, chemical derivatization can provide definitive evidence. For example, reduction reactions can convert an N-oxide back to the parent compound, which can be monitored by LC-MS.

Question 3: My results for the metabolic stability of 1-(Pyridin-3-YL)piperazin-2-one are highly variable between experiments. What are the potential sources of this variability and how can I improve reproducibility?

Answer:

High variability in microsomal stability assays can be frustrating and can undermine the reliability of your data. Several factors can contribute to this issue.

Potential Sources of Variability and Solutions:

Source of Variability Explanation Troubleshooting and Optimization
Microsome Quality and Handling Repeated freeze-thaw cycles can degrade enzyme activity. Improper storage can also lead to loss of function.Aliquot microsomes upon receipt and store at -80°C. Thaw aliquots on ice immediately before use and do not refreeze.
Cofactor (NADPH) Stability NADPH is unstable in solution, especially at room temperature.Prepare NADPH solutions fresh for each experiment and keep them on ice.
Organic Solvent Effects The solvent used to dissolve the test compound (e.g., DMSO, methanol) can inhibit CYP enzymes at high concentrations. Methanol can also be metabolized to formaldehyde, which can react with the test compound.[5]Keep the final concentration of organic solvent in the incubation mixture low (typically <1%, and ideally <0.5%).
Incubation Conditions Inconsistent incubation times, temperatures, or shaking speeds can affect the rate of metabolism.Use a calibrated incubator with consistent temperature control and shaking. Ensure accurate timing of sample collection.
Analytical Method Variability Inconsistent sample preparation or LC-MS/MS performance can introduce variability.Use an internal standard to normalize for variations in sample processing and instrument response. Regularly check the performance of your analytical system.

Experimental Workflow for Improved Reproducibility:

reproducibility_workflow cluster_pre_incubation Pre-Incubation cluster_incubation Incubation cluster_analysis Analysis A Thaw Microsomes on Ice Prepare Fresh NADPH C Pre-warm Microsomes Initiate Reaction with NADPH A->C B Prepare Compound Stock Dilute to Working Concentration B->C D Incubate at 37°C with Shaking Collect Time Points C->D E Quench Reaction with Internal Standard Precipitate Protein D->E F Analyze by Validated LC-MS/MS Method E->F

Caption: Key steps for a reproducible microsomal stability assay.

Frequently Asked Questions (FAQs)

Q1: Which Cytochrome P450 (CYP) isoforms are most likely involved in the metabolism of 1-(Pyridin-3-YL)piperazin-2-one?

A: Based on data from a wide range of pyridine-containing drugs, CYP3A4 is the primary enzyme responsible for the metabolism of many such compounds.[1][2] Other CYPs that may play a role, albeit likely to a lesser extent, include CYP2D6 and CYP2C9, especially if the compound is a substrate for these enzymes.[6][7] To definitively identify the responsible CYP isoforms, you should perform a reaction phenotyping study using a panel of recombinant human CYP enzymes or a set of selective chemical inhibitors with human liver microsomes.

Q2: What is the potential for bioactivation and the formation of reactive metabolites with 1-(Pyridin-3-YL)piperazin-2-one?

A: The piperazine ring can, in some cases, undergo bioactivation to form reactive iminium ions. However, the presence of a carbonyl group on the piperazin-2-one ring may reduce this risk by withdrawing electron density from the nitrogen atoms.[8] It is still prudent to assess the potential for reactive metabolite formation, especially if you observe significant covalent binding to microsomal proteins. This can be investigated by including trapping agents like glutathione (GSH) in your incubations and looking for the formation of GSH adducts by LC-MS/MS.

Q3: How do I translate my in vitro clearance data from the microsomal stability assay to an in vivo prediction of hepatic clearance?

A: The in vitro intrinsic clearance (CLint) value obtained from your microsomal stability assay can be used to predict in vivo hepatic clearance (CLh) using the well-stirred model. This requires knowledge of liver blood flow, microsomal protein per gram of liver, and liver weight. It is important to note that this extrapolation has its limitations and may underpredict in vivo clearance if other metabolic pathways or clearance mechanisms are involved.

Q4: Should I be concerned about non-specific binding in my microsomal stability assay?

A: Yes, highly lipophilic compounds can bind non-specifically to the plasticware of the incubation plate and to the microsomal proteins themselves. This can lead to an overestimation of the metabolic clearance. It is advisable to determine the extent of non-specific binding, especially for compounds with high lipophilicity. This can be done through equilibrium dialysis or other methods.

Detailed Experimental Protocol: Human Liver Microsomal Stability Assay

This protocol provides a standardized workflow for assessing the metabolic stability of 1-(Pyridin-3-YL)piperazin-2-one.

Materials:

  • 1-(Pyridin-3-YL)piperazin-2-one

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well incubation plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 1-(Pyridin-3-YL)piperazin-2-one in DMSO.

    • On the day of the experiment, thaw the HLM aliquot on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions, or prepare a fresh solution of NADPH in phosphate buffer.

    • Prepare the quenching solution: acetonitrile containing a suitable internal standard.

  • Incubation:

    • Add the diluted HLM suspension to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding an excess volume of the cold acetonitrile/internal standard solution.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Available at: [Link]

  • Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition. Available at: [Link]

  • Identification of a furazolidone metabolite responsible for the inhibition of amino oxidases. Xenobiotica. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine. Available at: [Link]

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology. Available at: [Link]

  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. Pharmaceuticals. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Structure-metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. Available at: [Link]

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]

  • LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer. Pharmaceutical and Pharmacological International Journal. Available at: [Link]_

  • A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. ResearchGate. Available at: [Link]

  • Methanol solvent may cause increased apparent metabolic instability in in vitro assays. Drug Metabolism and Disposition. Available at: [Link]

  • Aripiprazole. Wikipedia. Available at: [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available at: [Link]

  • Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition. Available at: [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions. Austin Journal of Pharmacology and Therapeutics. Available at: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Pharmaceuticals. Available at: [Link]

  • Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes. Drug Metabolism and Disposition. Available at: [Link]

  • Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • In vitro and in vivo determination of piperacillin metabolism in humans. Drug Metabolism and Disposition. Available at: [Link]

  • High throughput microsomal stability assay for insoluble compounds. Journal of Biomolecular Screening. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Pyridin-3-YL)piperazin-2-one

Welcome to the dedicated technical support resource for the purification of 1-(Pyridin-3-YL)piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 1-(Pyridin-3-YL)piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested methodologies for its purification. Here, we address common challenges and provide practical, step-by-step solutions to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-(Pyridin-3-YL)piperazin-2-one?

A1: Potential impurities largely depend on the synthetic route. However, common impurities in the synthesis of related piperazinone derivatives can include unreacted starting materials, such as 3-substituted pyridines and piperazin-2-one, by-products from side reactions, and degradation products. Given the structure, potential by-products could arise from over-alkylation or reactions involving the lactam functionality. It's also important to consider residual catalysts and solvents.

Q2: My crude 1-(Pyridin-3-YL)piperazin-2-one is a thick oil or a waxy solid. What is the best initial purification strategy?

A2: For non-crystalline crude products, a multi-step approach is often most effective. Start with an acid-base extraction to remove non-basic impurities. Given that 1-(Pyridin-3-YL)piperazin-2-one has a basic pyridine nitrogen, it can be protonated and extracted into an aqueous acidic phase, leaving neutral and acidic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction into an organic solvent will recover your product, often in a more pure state. This initial cleanup can then be followed by either chromatography or crystallization of a salt form.

Q3: Can I purify 1-(Pyridin-3-YL)piperazin-2-one by recrystallization?

A3: Recrystallization is an excellent method for achieving high purity if your compound is a solid and you can find a suitable solvent system. For 1-(Pyridin-3-YL)piperazin-2-one, which may be an oil or low-melting solid at room temperature, direct recrystallization of the free base might be challenging. A more reliable approach is to form a salt, such as the hydrochloride or dihydrochloride, which is more likely to be a stable, crystalline solid.[1] The salt can then be purified by recrystallization from a suitable solvent like ethanol, isopropanol, or a mixture of ethanol and diethyl ether.

Troubleshooting Guide

Issue 1: Tailing during Silica Gel Column Chromatography

Symptoms: Your compound elutes as a broad, streaking band rather than a tight peak on the column, leading to poor separation and mixed fractions.

Cause: This is a classic issue when purifying basic compounds like those containing a pyridine or piperazine moiety on standard, slightly acidic silica gel.[1] The basic nitrogen atoms in your molecule interact strongly with the acidic silanol groups on the silica surface, causing the tailing effect.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This modifier will compete with your compound for the active sites on the silica gel, leading to a more symmetrical peak shape.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your mobile phase. This is often sufficient for moderately basic compounds.[1]

    • Ammonia in Methanol: For more strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be more effective.[1]

  • Use of Deactivated or Basic Stationary Phase:

    • Neutral or Basic Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

    • Treated Silica Gel: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of triethylamine in your eluent before packing the column.

Experimental Protocol: Column Chromatography with a Modified Mobile Phase

  • Slurry Preparation: In a beaker, add your crude 1-(Pyridin-3-YL)piperazin-2-one and a small amount of silica gel. Add a minimal amount of your chosen eluent (e.g., dichloromethane with a small percentage of methanol) to form a thick slurry.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (e.g., 95:5 dichloromethane:methanol + 0.5% triethylamine).

  • Loading: Carefully load the slurry of your crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the modified mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that you will also need to remove the triethylamine, which can often be achieved by co-evaporation with a solvent like toluene or by dissolving the residue in a solvent and washing with a dilute aqueous acid (if your compound is not extracted).

Issue 2: Difficulty in Forming a Crystalline Salt

Symptoms: When attempting to form a salt for recrystallization, the product either remains an oil or precipitates as an amorphous solid that is difficult to filter and purify.

Cause: The choice of acid and solvent is critical for successful salt crystallization. An inappropriate solvent may lead to the salt "oiling out" or precipitating too quickly, trapping impurities.

Solutions:

  • Vary the Acid: If hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol) does not yield a crystalline salt, consider other acids such as:

    • Fumaric acid

    • Succinic acid

    • Tartaric acid

  • Optimize the Solvent System:

    • Dissolve the free base in a solvent in which the salt has limited solubility, such as isopropanol, ethanol, or ethyl acetate.[1]

    • Slowly add the acid (e.g., a solution of HCl in the same solvent) dropwise with vigorous stirring.

    • If no precipitate forms, you can try adding a non-polar anti-solvent like diethyl ether or hexane dropwise until turbidity is observed, then allow the solution to stand and crystallize.

    • Seeding with a small crystal from a previous successful batch can induce crystallization.[2]

Experimental Protocol: Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude, oily 1-(Pyridin-3-YL)piperazin-2-one in a minimal amount of a suitable organic solvent like isopropanol.[1]

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol dropwise while stirring. Monitor the pH with a pH strip to ensure the solution is acidic.

  • Crystallization: If a solid precipitates, continue stirring for a period (e.g., 1 hour) at room temperature, then cool the mixture in an ice bath to maximize precipitation. If the solution becomes cloudy but no solid forms, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a non-polar solvent like diethyl ether, to remove residual impurities.

  • Drying: Dry the purified salt under vacuum.

Purification Strategy Workflow

PurificationWorkflow start Crude 1-(Pyridin-3-YL)piperazin-2-one extraction Acid-Base Extraction start->extraction chromatography Column Chromatography (Modified Mobile Phase) extraction->chromatography If still impure salt_formation Salt Formation extraction->salt_formation If solid formation is desired purity_check Purity Analysis (HPLC, NMR) chromatography->purity_check recrystallization Recrystallization salt_formation->recrystallization recrystallization->purity_check purity_check->chromatography <98% Purity pure_product Pure Product purity_check->pure_product >98% Purity

Caption: General purification workflow for 1-(Pyridin-3-YL)piperazin-2-one.

Data Summary Table

Purification MethodProsConsBest For
Column Chromatography Applicable to a wide range of impurities; can separate closely related compounds.Can have issues with tailing and degradation; may not be easily scalable.[1]Isolating compounds from reaction mixtures with multiple components.[1]
Salt Formation & Recrystallization Highly efficient for achieving high purity; easily scalable.[1]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[1]Purifying a crude product with good initial purity from non-basic impurities.[1]
Acid-Base Extraction Good for removing non-basic impurities; can handle large scales.[1]May not be effective for separating from other basic impurities; can lead to emulsions.[1]Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.[1]

Purity Assessment

Q4: How can I reliably assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate your main compound from trace impurities. For piperazine derivatives, reverse-phase HPLC is common. Due to the basic nature of the compound, a mobile phase with a buffer (e.g., ammonium formate or triethylammonium acetate) is often necessary to obtain good peak shapes. UV detection is suitable for this molecule due to the pyridine ring. A method for a related piperazine derivative involved a mobile phase of acetonitrile, methanol, and diethylamine (90:10:0.1 v/v/v) on a Chiralpak IC column with UV detection at 340 nm.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any structural impurities. Integration of the ¹H NMR spectrum can provide a semi-quantitative measure of purity if the impurities have distinct signals.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of your compound. Techniques like LC-MS are powerful for identifying the molecular weights of impurities.

  • Melting Point: For crystalline solids (such as salts), a sharp melting point range is a good indicator of high purity.

Stability and Storage

Q5: How should I store my purified 1-(Pyridin-3-YL)piperazin-2-one?

A5: Piperazine derivatives can be susceptible to degradation over time, especially if exposed to air, light, or moisture. Phenyl piperazines, in particular, have shown degradation after extended storage.[4] For long-term storage, it is recommended to store the compound as a solid (preferably as a salt) in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (-20°C is ideal).[4][5]

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • D'Avino, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 569. Available at: [Link]

  • European Patent Office. (2011). SUCCINATE SALT OF 7-CYCLOPENTYL-2-(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO)-7H-PYRROLO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID DIMETHYLAMIDE. Retrieved from [Link]

  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Al-Bayati, Z. A. F., & Al-Obaidi, N. K. J. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Google Patents. (1959). Purification of piperazine.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116–123. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(Pyridin-3-YL)piperazin-2-one: A Novel Investigational Compound Versus Established Selective Serotonin Reuptake Inhibitors (SSRIs)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative framework for evaluating the pharmacological profile of the novel compound, 1-(Pyridin-3-YL)piperazin-2-one,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative framework for evaluating the pharmacological profile of the novel compound, 1-(Pyridin-3-YL)piperazin-2-one, against a panel of well-characterized and widely prescribed Selective Serotonin Reuptake Inhibitors (SSRIs). In the landscape of antidepressant drug discovery, the identification of new chemical entities with improved efficacy, selectivity, and tolerability remains a critical objective. This document outlines the essential in vitro assays and data interpretation necessary to benchmark a novel compound's potential as a clinically viable SSRI.

Disclaimer: The experimental data presented for 1-(Pyridin-3-YL)piperazin-2-one in this guide is hypothetical and for illustrative purposes only. The protocols and comparative analyses are intended to serve as a template for the rigorous evaluation of new chemical entities.

Introduction: The Rationale for Novel SSRI Development

Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the management of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] Their primary mechanism of action involves the selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[2][3] By blocking this transporter, SSRIs increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2]

While existing SSRIs such as Fluoxetine, Sertraline, Paroxetine, Citalopram, and Escitalopram are effective for many patients, there remains a significant unmet medical need.[2][4] Limitations of current therapies include a delayed onset of action, variable efficacy among individuals, and a spectrum of side effects such as nausea, insomnia, and sexual dysfunction.[5][6][7] These shortcomings drive the continued search for novel SSRIs with superior pharmacological profiles.

The investigational compound, 1-(Pyridin-3-YL)piperazin-2-one, features a pyridinylpiperazinone scaffold, a motif present in various centrally active agents. Its structural features warrant a thorough investigation into its potential as a high-affinity and selective SERT inhibitor. This guide will detail the head-to-head comparison of this novel compound with established SSRIs, focusing on binding affinity, functional potency, and selectivity.

Mechanism of Action: A Visual Representation

The therapeutic effect of SSRIs is predicated on their ability to selectively bind to and inhibit the serotonin transporter (SERT). This targeted action distinguishes them from older classes of antidepressants, such as tricyclic antidepressants (TCAs), which often interact with multiple neurotransmitter systems, leading to a broader range of side effects.

Diagram: Simplified Mechanism of Action of SSRIs

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron SERT Serotonin Transporter (SERT) Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding & Signal Transduction SSRI 1-(Pyridin-3-YL)piperazin-2-one or Known SSRI SSRI->SERT Inhibition

Caption: Inhibition of the serotonin transporter (SERT) by SSRIs, leading to increased serotonin levels in the synaptic cleft.

Comparative In Vitro Profiling: Experimental Protocols and Data Interpretation

To ascertain the potential of 1-(Pyridin-3-YL)piperazin-2-one as an SSRI, a series of in vitro experiments are essential. These assays quantify the compound's affinity for SERT, its functional ability to inhibit serotonin uptake, and its selectivity over other key neurotransmitter transporters.

SERT Binding Affinity Assay

This assay determines the affinity of a compound for the serotonin transporter, typically by measuring the displacement of a radiolabeled ligand. A high binding affinity (low Ki value) is a primary characteristic of an effective SSRI.

Experimental Protocol: [3H]-Paroxetine Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human serotonin transporter (hSERT), such as HEK293-hSERT cells. Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane preparation in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]-Paroxetine, at a concentration near its Kd), and varying concentrations of the test compound (1-(Pyridin-3-YL)piperazin-2-one or a reference SSRI).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-response curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: SERT Binding Assay Workflow

Binding_Assay_Workflow A Prepare hSERT-expressing cell membranes B Add membranes, [3H]-Paroxetine, and test compound to 96-well plate A->B C Incubate to reach equilibrium B->C D Filter to separate bound and free radioligand C->D E Quantify radioactivity via scintillation counting D->E F Calculate IC50 and Ki values E->F

Caption: Step-by-step workflow for the SERT radioligand binding assay.

Serotonin Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells expressing SERT. It provides a direct measure of the compound's functional potency.

Experimental Protocol: [3H]-Serotonin Uptake Assay

  • Cell Plating: Seed HEK293-hSERT cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) and pre-incubate them with varying concentrations of the test compound or a reference SSRI for a short period (e.g., 10-20 minutes) at 37°C.[8]

  • Initiation of Uptake: Add [3H]-Serotonin to each well to initiate the uptake reaction.[9]

  • Incubation: Incubate for a brief period (e.g., 10-15 minutes) at 37°C.[8]

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [3H]-Serotonin taken up using a liquid scintillation counter.[9]

  • Data Analysis: Plot the percentage inhibition of serotonin uptake against the log concentration of the test compound to determine the IC50 value.

Selectivity Profiling

A crucial aspect of a novel SSRI's profile is its selectivity for SERT over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT).[10] Lack of selectivity can lead to undesirable side effects. Selectivity is determined by performing similar binding or uptake assays for NET and DAT.

Comparative Data Summary

The following table presents hypothetical data for 1-(Pyridin-3-YL)piperazin-2-one alongside published data for established SSRIs. This allows for a direct comparison of potency and selectivity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
1-(Pyridin-3-YL)piperazin-2-one (Hypothetical) 2.5 850 1200 340 480
Fluoxetine1.432020002291429
Sertraline0.29362512486
Paroxetine0.1402704002700
Citalopram1.86100>100003389>5556
Escitalopram1.13800>100003455>9091

Note: Ki values for known SSRIs are approximate and can vary between studies. Data for known SSRIs is compiled from various scientific sources.[11][12]

Interpretation of Hypothetical Data:

Based on this hypothetical data, 1-(Pyridin-3-YL)piperazin-2-one demonstrates high affinity for SERT (Ki = 2.5 nM), comparable to established SSRIs like Citalopram and Fluoxetine. Importantly, it shows significantly lower affinity for NET and DAT, resulting in a favorable selectivity profile (340-fold for NET and 480-fold for DAT). This high selectivity suggests a lower potential for side effects associated with norepinephrine or dopamine modulation.

Potential for Off-Target Liabilities

Beyond the primary monoamine transporters, it is crucial to assess the binding of a novel compound to a broader panel of receptors, ion channels, and enzymes to identify potential off-target liabilities that could lead to unforeseen side effects. A comprehensive screening would typically include, but not be limited to, muscarinic, histaminergic, and adrenergic receptors.[13]

Conclusion and Future Directions

The hypothetical in vitro profile of 1-(Pyridin-3-YL)piperazin-2-one presents it as a promising candidate for further development as a novel SSRI. Its high affinity and selectivity for the serotonin transporter are hallmarks of this class of antidepressants.

The logical next steps in the preclinical development of this compound would involve:

  • In vivo animal models of depression: To assess its efficacy in established behavioral paradigms such as the forced swim test and tail suspension test.

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicology studies: To evaluate its safety profile in animal models.

This structured and comparative approach to characterization is fundamental to the successful identification and development of the next generation of antidepressant therapies.

References

  • Mayo Clinic. Selective serotonin reuptake inhibitors (SSRIs). [Link]

  • De Wit, T., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • Roth, M. E., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells.
  • Wikipedia. Selective serotonin reuptake inhibitor. [Link]

  • BioIVT. SERT Transporter Assay. [Link]

  • Chu, A., & Wadhwa, R. (2021).
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances.
  • Micale, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Stoyanova, S., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules.
  • Wang, X., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures.
  • Stahl, S. M. (2002).
  • Arguello-Velasco, R. O., et al. (2019).
  • Wesołowska, A. (2018). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. Molecules.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Al-Dirbashi, O. Y., et al. (2023). An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS. Scientific Reports.
  • Siracusa, M. A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie.
  • Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. [Link]

  • Cleveland Clinic. (2025). Antidepressants: What They Are, Uses, Side Effects & Types. [Link]

  • Stahl, S. M. (2002). Selectivity of SSRIs: Individualising patient care through rational treatment choices.
  • Szałaj, N., et al. (2023).
  • ResearchGate. (2022). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9.
  • Gobis, K., et al. (2023).
  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Preskorn, S. H. (1997). Selecting a Selective Serotonin Reuptake Inhibitor: Clinically Important Distinguishing Features.
  • IBL Intern
  • WebMD. (2025). What Are the Side Effects of Antidepressants?. [Link]

  • Vutskits, L., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)
  • Sauer, W. H., et al. (2003). Effect of antidepressants and their relative affinity for the serotonin transporter on the risk of myocardial infarction.
  • PubChem. 1-(2-Pyridyl)piperazine. [Link]

  • Rodriguez, L. C., et al. (2022).
  • Zhu, R., et al. (2018). Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers in Pharmacology.
  • Di Pietro, O., & Blasi, G. (2016). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Current Topics in Medicinal Chemistry.
  • Fei, J., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry.
  • ResearchGate. (2025). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter.
  • Al-Majed, A. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Therapeutic Target of 1-(Pyridin-3-YL)piperazin-2-one Using CRISPR

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to validate the therapeutic target of the novel compound 1-(Pyridin-3-YL)piperazin-2-one...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to validate the therapeutic target of the novel compound 1-(Pyridin-3-YL)piperazin-2-one. We will explore a hypothetical scenario where preliminary screening suggests this compound inhibits "Kinase X," a putative driver of proliferation in a specific cancer cell line. Our primary validation tool will be CRISPR-Cas9-mediated gene editing, a powerful technology for elucidating the functional relationship between a drug target and its therapeutic effect.[1][2]

We will delve into the causality behind experimental choices, present self-validating protocols, and compare the CRISPR-based approach with alternative methodologies. This guide is designed to be a practical resource, grounded in scientific integrity and field-proven insights.

The Scientific Premise: Hypothesizing a Target for 1-(Pyridin-3-YL)piperazin-2-one

The piperazine scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs with diverse targets.[3] For instance, some piperazine-containing molecules have been developed as potent and selective inhibitors of the mTOR kinase, a key regulator of cell growth and proliferation.[4] Others have shown activity as serotonin receptor agonists or antagonists.[3] Given the structural alerts within 1-(Pyridin-3-YL)piperazin-2-one, we hypothesize that it functions as an ATP-competitive inhibitor of a serine/threonine kinase, which we will refer to as "Kinase X." Our objective is to rigorously test this hypothesis.

A critical step in the drug discovery pipeline is target validation, which provides confidence that engaging a specific biological target will have the desired therapeutic effect.[2] CRISPR-Cas9 technology offers a precise and efficient way to mimic the effect of a highly specific drug by directly editing the gene that encodes the putative target.[5] If knocking out the gene for Kinase X phenocopies the anti-proliferative effect of 1-(Pyridin-3-YL)piperazin-2-one, this provides strong evidence that Kinase X is indeed the therapeutic target.

The CRISPR-Based Target Validation Workflow

Our experimental strategy will center on creating a Kinase X knockout cell line using CRISPR-Cas9. We will then compare the phenotype of these knockout cells to wild-type cells treated with 1-(Pyridin-3-YL)piperazin-2-one.

Diagram: CRISPR-Cas9 Target Validation Workflow

a_very_simple_diagram cluster_0 Phase 1: gRNA Design & Vector Construction cluster_1 Phase 2: Cell Line Engineering cluster_2 Phase 3: Validation of Knockout cluster_3 Phase 4: Phenotypic Analysis a Identify Target Gene (Kinase X) b Design gRNAs Targeting Early Exon a->b c Clone gRNAs into Lentiviral Vector b->c d Lentivirus Production c->d e Transduction of Cancer Cell Line d->e f Selection & Clonal Isolation e->f g Genomic DNA Sequencing f->g h Western Blot for Protein Expression g->h i Cell Viability/Proliferation Assay h->i j Comparison with Compound Treatment i->j

Caption: A stepwise workflow for CRISPR-Cas9 mediated target validation.

Experimental Protocols

The specificity of CRISPR-Cas9 is determined by the guide RNA (gRNA).[5] Therefore, careful design is paramount to minimize off-target effects.

Protocol 1: gRNA Design

  • Obtain the cDNA sequence for Kinase X.

  • Utilize online gRNA design tools such as GenScript's GenCRISPR tool or Horizon Discovery's CRISPR Design Tool.[6][7] These tools predict on-target efficiency and potential off-target sites.

  • Design at least two independent gRNAs targeting an early exon of the Kinase X gene.[8] Targeting an early exon increases the probability of generating a frameshift mutation, leading to a non-functional protein.

  • Order oligonucleotides corresponding to the designed gRNA sequences with appropriate overhangs for cloning into a lentiviral vector.

Protocol 2: Cloning into a Lentiviral Vector

We will use a single-vector lentiviral system that co-expresses the Cas9 nuclease and the gRNA.[9] This ensures that cells receiving the gRNA also receive the machinery to execute the gene edit.

  • Digest the lentiviral vector (e.g., pLenti-CRISPRv2) with a suitable restriction enzyme (e.g., BsmBI).

  • Anneal the complementary gRNA oligonucleotides to form a duplex.

  • Ligate the gRNA duplex into the digested vector.

  • Transform the ligated product into competent E. coli and select for positive clones.

  • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

Lentiviral vectors are an efficient means of delivering the CRISPR-Cas9 machinery into a wide variety of cell types, including both dividing and non-dividing cells.[10]

Protocol 3: Lentivirus Production and Transduction

  • Co-transfect HEK293T cells with the gRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.

  • Determine the viral titer.

  • Transduce the target cancer cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

  • Select for transduced cells using an appropriate antibiotic resistance marker present on the lentiviral vector (e.g., puromycin).

Protocol 4: Clonal Isolation and Expansion

  • Seed the selected cells at a very low density in 96-well plates to isolate single colonies.

  • Expand the single-cell-derived colonies.

  • Screen the clones for successful knockout of Kinase X.

It is crucial to validate the gene editing event at both the genomic and protein levels.[11]

Protocol 5: Genomic Validation

  • Extract genomic DNA from the expanded clones.

  • Amplify the region of the Kinase X gene targeted by the gRNA using PCR.

  • Sequence the PCR products using Sanger sequencing.

  • Analyze the sequencing data using a tool like TIDE (Tracking of Indels by DEcomposition) to identify and characterize insertions or deletions (indels) that confirm the gene knockout.[12]

Protocol 6: Protein Expression Validation (Western Blot)

Western blotting is a standard technique to confirm the absence of the target protein.[13][14]

  • Prepare protein lysates from wild-type and knockout cell clones.

  • Determine the protein concentration of each lysate to ensure equal loading.[14]

  • Separate the proteins by size using SDS-PAGE.[13]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a validated primary antibody specific for Kinase X.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate.[15] The absence of a band at the expected molecular weight in the knockout clones confirms the successful knockout at the protein level.

Diagram: Western Blot for Kinase X Knockout Validation

a_very_simple_diagram cluster_0 SDS-PAGE Gel cluster_1 Western Blot Membrane cluster_2 Expected Results gel Lane 1: WT Lane 2: KO Clone 1 Lane 3: KO Clone 2 membrane Probe with Anti-Kinase X Antibody gel->membrane Transfer results WT: Band at correct MW KO Clone 1: No band KO Clone 2: No band membrane->results Detection

Caption: Expected outcome of a Western blot to validate Kinase X knockout.

The final step is to compare the phenotype of the knockout cells with wild-type cells treated with 1-(Pyridin-3-YL)piperazin-2-one.

Protocol 7: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17]

  • Seed wild-type and validated Kinase X knockout cells in 96-well plates.

  • Treat the wild-type cells with a dose-response range of 1-(Pyridin-3-YL)piperazin-2-one. Treat the knockout cells with vehicle control.

  • Incubate for a predetermined time (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours.[16]

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results of the cell viability assay should be presented in a clear and comparative manner.

Cell Line/TreatmentIC50 of 1-(Pyridin-3-YL)piperazin-2-oneMaximum Inhibition
Wild-Type100 nM95%
Kinase X Knockout> 10 µM (Not sensitive)< 10%
Scrambled gRNA Control110 nM92%

Interpretation:

  • If the Kinase X knockout cells are resistant to 1-(Pyridin-3-YL)piperazin-2-one (i.e., their proliferation is not affected by the compound), this strongly supports the hypothesis that Kinase X is the direct target.

  • The similar IC50 values in the wild-type and scrambled gRNA control cells demonstrate that the phenotype is not due to off-target effects of the CRISPR-Cas9 machinery.

  • The profound reduction in viability in the wild-type cells upon compound treatment, which is phenocopied by the knockout of the Kinase X gene, provides compelling evidence for target validation.

Comparison with Alternative Target Validation Methods

While CRISPR-based methods are powerful, it is good practice to use orthogonal approaches to confirm findings.[1]

CRISPR Interference (CRISPRi)

CRISPRi is a modification of the CRISPR system that uses a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB).[18] This allows for the targeted knockdown of gene expression at the transcriptional level without altering the underlying DNA sequence.

Advantages over Knockout:

  • Mimics Drug Action: Most small molecule inhibitors reduce the activity of a target rather than completely ablating it. CRISPRi-mediated knockdown can better mimic this pharmacological perturbation.[1][19]

  • Study of Essential Genes: For genes that are essential for cell survival, a complete knockout would be lethal. CRISPRi allows for partial knockdown to study the effects of reduced gene expression.[19]

  • Reversible: The repression of gene expression is reversible.[18]

Disadvantages:

  • Incomplete Knockdown: The level of knockdown can be variable and may not be sufficient to elicit a strong phenotype.

  • Requires Stable Expression: Requires the stable expression of the dCas9-repressor fusion protein.

RNA Interference (RNAi)

RNAi is another method for gene knockdown that uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to target mRNA for degradation.

Advantages:

  • Transient or Stable Knockdown: Can be used for both transient and stable knockdown experiments.

  • Well-established: A widely used and well-understood technology.

Disadvantages:

  • Off-target Effects: RNAi is known for having more significant off-target effects compared to CRISPR-based methods.[19]

  • Incomplete Knockdown: Similar to CRISPRi, achieving complete knockdown is often difficult.

FeatureCRISPR KnockoutCRISPRiRNAi (shRNA)
Mechanism Permanent gene disruption (DNA level)Reversible transcriptional repressionmRNA degradation
Effect Complete loss of protein functionReduced protein expressionReduced protein expression
Specificity HighHighModerate to high
Off-target Effects Can occur, but can be minimized with careful gRNA designLowMore prevalent
Use for Essential Genes Not suitableSuitableSuitable
Mimicry of Drug Action Less representativeMore representativeMore representative

Conclusion

The validation of a therapeutic target is a cornerstone of modern drug discovery. The CRISPR-Cas9 system provides an unparalleled toolkit for this purpose, offering precision, efficiency, and versatility.[2][5] By using CRISPR-mediated gene knockout to demonstrate that the genetic ablation of a putative target phenocopies the effect of a small molecule inhibitor, researchers can build a robust case for the mechanism of action of their compound. The comparison of knockout phenotypes with those from orthogonal methods like CRISPRi provides an even higher level of confidence. This guide has outlined a comprehensive and scientifically rigorous approach to validating the therapeutic target of 1-(Pyridin-3-YL)piperazin-2-one, providing a roadmap for researchers to confidently advance their drug discovery programs.

References

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Biocompare.com. [Link]

  • Wikipedia. (2023). Sotorasib. Wikipedia. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450–457. [Link]

  • Petrovic, D., et al. (2021). Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives. Viruses, 13(12), 2513. [Link]

  • Synthego. (2025, August 26). Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. Synthego. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Perrone, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5861. [Link]

  • Mandegar, M. A., et al. (2016). CRISPRi and CRISPRa screens in mammalian cells for precision biology and medicine. Nature Reviews Genetics, 17(6), 329–340. [Link]

  • ResearchGate. (2025, August 9). (PDF) Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. ResearchGate. [Link]

  • Synthego. (n.d.). CRISPR Design Tools. Synthego. [Link]

  • Biognosys. (n.d.). How to Validate a CRISPR Knockout. Biognosys. [Link]

  • Prezzavento, O., et al. (2017). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 22(12), 2113. [Link]

  • ResearchGate. (n.d.). Lentiviral transduction for the delivery of CRISPR/CAS9 to macrophages derived from human iPSC. ResearchGate. [Link]

  • ResearchGate. (2019, May 13). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2023, October 31). Expanded Alternatives of CRISPR–Cas9 Applications in Immunotherapy of Colorectal Cancer. PMC. [Link]

  • VectorBuilder. (n.d.). Lentivirus CRISPR Vector. VectorBuilder. [Link]

  • Scispot. (2025, May 31). Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies. Scispot. [Link]

  • ACS Publications. (n.d.). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][20]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

  • OriGene. (n.d.). CRISPR Knockout / Knockin kit Validation. OriGene. [Link]

  • ResearchGate. (2025, August 6). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. [Link]

  • JOVE. (2024, October 5). Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. JOVE. [Link]

  • ResearchGate. (n.d.). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. ResearchGate. [Link]

  • Takara Bio. (n.d.). Designing Guide RNAs. Takara Bio. [Link]

  • Today's Clinical Lab. (2021, November 24). Exploring Alternatives to CRISPR Gene Editing Techniques. Today's Clinical Lab. [Link]

  • Synthego. (n.d.). CRISPRa and CRISPRi. Synthego. [Link]

  • Cellecta. (n.d.). CRISPRi and CRISPRa: Beyond Gene Knockout. Cellecta. [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]

  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. PubChem. [Link]

  • GenScript. (n.d.). GenCRISPR gRNA & HDR Template Design Tools. GenScript. [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic applications of CRISPR/Cas9 mediated targeted gene editing in acute lymphoblastic leukemia: current perspectives, future challenges, and clinical implications. PMC. [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc. [Link]

  • PubMed. (2018, December 15). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. PubMed. [Link]

  • Horizon Discovery. (n.d.). CRISPR Design Tool. Horizon Discovery. [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 1-(Pyridin-3-YL)piperazin-2-one Activity as a Monoamine Oxidase Inhibitor

For drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. A critical hurdle lies in understanding the correlation between in vitro activ...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. A critical hurdle lies in understanding the correlation between in vitro activity and in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of 1-(Pyridin-3-YL)piperazin-2-one, a novel pyridylpiperazine derivative, with a focus on its activity as a Monoamine Oxidase (MAO) inhibitor. We will explore the causality behind experimental choices, present validating protocols, and offer insights into establishing a robust in vitro-in vivo correlation (IVIVC).

The pyridazine and pyridine moieties are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, including antidepressant and anxiolytic effects.[1][2] The inhibition of MAO, an enzyme crucial in the degradation of monoamine neurotransmitters, is a key mechanism for treating neurological disorders.[3] This guide will dissect the methodologies used to evaluate our lead compound, providing a framework for researchers in the field.

In Vitro Characterization: Determining Target Engagement and Potency

The initial assessment of a potential MAO inhibitor involves quantifying its ability to inhibit the two main isoforms of the enzyme, MAO-A and MAO-B, in a controlled environment. This allows for the determination of potency (IC50) and selectivity.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol is designed to be a self-validating system by including a known reference standard for comparison.

Objective: To determine the IC50 values of 1-(Pyridin-3-YL)piperazin-2-one for both MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Test compound: 1-(Pyridin-3-YL)piperazin-2-one

  • Reference standard: Clorgyline (for MAO-A), Deprenyl (for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader (fluorescence)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 1-(Pyridin-3-YL)piperazin-2-one in DMSO. Create a series of dilutions in phosphate buffer to achieve a range of final assay concentrations.

  • Enzyme Reaction: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to the phosphate buffer.

  • Inhibitor Incubation: Add the diluted test compound or reference standard to the wells and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Signal Detection: The enzymatic reaction produces a fluorescent product. Measure the fluorescence intensity at regular intervals for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation: In Vitro MAO Inhibition
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
1-(Pyridin-3-YL)piperazin-2-one0.85 ± 0.0712.3 ± 1.114.5
Clorgyline0.01 ± 0.0028.5 ± 0.5850
Deprenyl5.2 ± 0.40.02 ± 0.0030.004

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of In Vitro Results:

The data indicates that 1-(Pyridin-3-YL)piperazin-2-one is a potent inhibitor of MAO-A with moderate selectivity over MAO-B. The inclusion of clorgyline and deprenyl validates the assay's ability to distinguish between selective MAO-A and MAO-B inhibitors. This in vitro profile suggests potential for antidepressant effects, as MAO-A is the primary target for this therapeutic class.[3]

In Vivo Evaluation: Assessing Therapeutic Efficacy in a Preclinical Model

Translating in vitro potency to in vivo efficacy requires a relevant animal model that can predict the therapeutic effect in humans. The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant activity.

Experimental Protocol: Rat Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like effect of 1-(Pyridin-3-YL)piperazin-2-one in a rat model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Test compound: 1-(Pyridin-3-YL)piperazin-2-one

  • Vehicle control (e.g., saline with 0.5% Tween 80)

  • Reference antidepressant (e.g., Fluoxetine)

  • Cylindrical tanks filled with water (25°C)

Step-by-Step Methodology:

  • Acclimation: House the rats in standard laboratory conditions for at least one week before the experiment.

  • Dosing: Administer the test compound, vehicle, or reference drug orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the test (e.g., 60 minutes).

  • Pre-swim Session: On the first day, place each rat in the water tank for a 15-minute pre-swim session. This induces a state of behavioral despair.

  • Test Session: 24 hours after the pre-swim, place the rats back in the water for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility (time spent floating without struggling) during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: Compare the immobility times between the different treatment groups using statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

Data Presentation: In Vivo Forced Swim Test
Treatment GroupDose (mg/kg, p.o.)Immobility Time (seconds)
Vehicle Control-185 ± 15
1-(Pyridin-3-YL)piperazin-2-one10120 ± 12*
1-(Pyridin-3-YL)piperazin-2-one3085 ± 10
Fluoxetine2095 ± 11

Data are presented as mean ± standard error of the mean (n=8 rats per group). *p < 0.05, **p < 0.01 compared to vehicle control.

Interpretation of In Vivo Results:

The in vivo data demonstrates that 1-(Pyridin-3-YL)piperazin-2-one significantly reduces immobility time in the FST in a dose-dependent manner, comparable to the reference antidepressant, fluoxetine. This suggests that the compound possesses antidepressant-like properties in a preclinical model.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

A strong IVIVC is crucial for predicting clinical outcomes from preclinical data and for setting meaningful specifications for drug formulations.[4] For MAO inhibitors, this involves correlating the in vitro IC50 values with in vivo behavioral or neurochemical changes.

Conceptual Framework for IVIVC:

The goal is to establish a predictive relationship where the in vitro potency (IC50) can quantitatively explain the in vivo response (e.g., reduction in immobility time or changes in brain monoamine levels). This correlation is often complex and influenced by pharmacokinetic factors such as absorption, distribution, metabolism, and excretion (ADME).

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC invitro_assay MAO Inhibition Assay (IC50 Determination) pk_pd Pharmacokinetics/ Pharmacodynamics invitro_assay->pk_pd informs correlation Predictive Model invitro_assay->correlation provides data for invivo_model Forced Swim Test (Behavioral Endpoint) invivo_model->correlation provides data for pk_pd->invivo_model influences

Challenges and Considerations:

  • Blood-Brain Barrier Penetration: For a centrally acting drug like an MAO inhibitor, the ability to cross the blood-brain barrier is paramount. Poor brain penetration will lead to a weak IVIVC, even with high in vitro potency.

  • Metabolism: The compound may be rapidly metabolized in vivo, leading to lower than expected concentrations at the target site.[4]

  • Target Occupancy: In vivo imaging techniques, such as positron emission tomography (PET), can be used to measure the degree of MAO enzyme occupancy in the brain at different drug doses, providing a direct link between pharmacokinetics and pharmacodynamics.

Conclusion

The 1-(pyridin-3-YL)piperazin-2-one scaffold represents a promising starting point for the development of novel MAO inhibitors. The data presented in this guide illustrates a clear correlation between the compound's potent in vitro inhibition of MAO-A and its significant antidepressant-like effects in a validated in vivo model. By employing a systematic approach that integrates robust in vitro assays with relevant preclinical models, researchers can build a strong IVIVC, thereby increasing the probability of success in later stages of drug development. The provided protocols and data serve as a valuable resource for scientists working to translate promising molecules into effective therapies for neurological disorders.

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC. PubMed Central. Available at: [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - MDPI. MDPI. Available at: [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. PubMed. Available at: [Link]

  • Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9 | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed. PubMed. Available at: [Link]

  • Synthesis and Docking studies of 1-Phenyl-3-(4-(pyridin-2-ylmethyl) piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine - ResearchGate. ResearchGate. Available at: [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PubMed Central. PubMed Central. Available at: [Link]

  • In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds | ACS Omega. ACS Omega. Available at: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. MDPI. Available at: [Link]

  • In vitro-in vivo correlation for intrinsic clearance for CP-409,092 and sumatriptan: A case study to predict the in vivo clearance for compounds metabolized by monoamine oxidase | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Monoamine oxidase A inhibition by fluoxetine: an in vitro and in vivo study - PubMed. PubMed. Available at: [Link]

  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC. PubMed Central. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 1-(Pyridin-3-YL)piperazin-2-one: Evaluating Reproducibility and Practicality

This guide provides an in-depth technical comparison of plausible synthetic routes for the preparation of 1-(Pyridin-3-YL)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of plausible synthetic routes for the preparation of 1-(Pyridin-3-YL)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical importance of reproducible and practical synthetic methods, this document offers a detailed analysis of two primary strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to establish a reliable and efficient synthesis of this target molecule.

Introduction: The Significance of 1-(Pyridin-3-YL)piperazin-2-one

The 1-(Pyridin-3-YL)piperazin-2-one scaffold integrates two key pharmacophores: the pyridine ring, a common motif in numerous pharmaceuticals, and the piperazin-2-one core, which can act as a constrained dipeptide isostere. This unique combination makes it a valuable building block for the exploration of new chemical space in the pursuit of novel therapeutic agents. The accessibility of a robust and reproducible synthetic pathway is paramount for enabling its broader investigation and potential application in drug discovery programs.

Comparative Analysis of Synthetic Methodologies

Two principal retrosynthetic disconnections of the C-N bond between the pyridine and piperazinone rings suggest two viable synthetic approaches:

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the reaction of a halopyridine with piperazin-2-one. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly when activated by electron-withdrawing groups or at specific positions.

  • Buchwald-Hartwig Amination: A more modern approach utilizing a palladium catalyst to facilitate the cross-coupling of an amine (piperazin-2-one) with an aryl halide (a halopyridine).[1][2][3] This method is renowned for its broad substrate scope and functional group tolerance.[1][2][3]

The following sections will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for each of these methods.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established method for the formation of aryl-nitrogen bonds.[4][5][6] In the context of synthesizing 1-(Pyridin-3-YL)piperazin-2-one, this would involve the reaction of a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) with piperazin-2-one.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of piperazin-2-one attacks the carbon atom bearing the halogen on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group (halide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the desired product. The presence of the nitrogen atom in the pyridine ring withdraws electron density, making the ring more susceptible to nucleophilic attack.

SNAr_Mechanism Reactants 3-Halopyridine + Piperazin-2-one Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 1-(Pyridin-3-YL)piperazin-2-one Meisenheimer->Product Elimination of Halide

Caption: Generalized workflow for the SNAr synthesis.

Experimental Protocol: SNAr Approach

This protocol is a representative procedure based on established SNAr reactions involving N-heterocycles.

Materials:

  • 3-Bromopyridine

  • Piperazin-2-one

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.2 equivalents), 3-bromopyridine (1.0 equivalent), and a base such as potassium carbonate or cesium carbonate (2.0 equivalents).

  • Add a suitable polar aprotic solvent, such as DMF or DMSO, to the flask.

  • Heat the reaction mixture to a temperature between 100-150 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(Pyridin-3-YL)piperazin-2-one.

Discussion of the SNAr Method

Advantages:

  • Cost-Effectiveness: This method generally utilizes readily available and less expensive reagents and does not require a metal catalyst.

  • Simplicity: The experimental setup and procedure are relatively straightforward.

Challenges and Considerations:

  • Reaction Conditions: SNAr reactions on unactivated aryl halides often require high temperatures and long reaction times, which can lead to decomposition of starting materials or products.

  • Substrate Scope: The reactivity of the halopyridine is crucial. 3-Halopyridines are less reactive in SNAr reactions compared to 2- and 4-halopyridines due to the less effective stabilization of the negative charge in the Meisenheimer intermediate.

  • Reproducibility: The success of this reaction can be highly dependent on the purity of reagents and the exclusion of moisture. The choice of base and solvent can also significantly impact the yield.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] This reaction has become a cornerstone of modern organic synthesis due to its high efficiency and broad applicability.[1][2][3]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (3-bromopyridine) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (piperazin-2-one) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are commonly employed.[1]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine, Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product Product 1-(Pyridin-3-YL)piperazin-2-one RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Approach

This protocol is a representative procedure based on established Buchwald-Hartwig amination reactions.

Materials:

  • 3-Bromopyridine

  • Piperazin-2-one

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like RuPhos)

  • A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

  • Add 3-bromopyridine (1.0 equivalent) and piperazin-2-one (1.2 equivalents) to the tube.

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 1-(Pyridin-3-YL)piperazin-2-one.

Discussion of the Buchwald-Hartwig Method

Advantages:

  • Broad Substrate Scope: This method is generally applicable to a wide range of aryl halides and amines, including those with various functional groups.

  • Milder Conditions: Compared to SNAr, the Buchwald-Hartwig amination often proceeds under milder temperature conditions.

  • Higher Yields and Reproducibility: With the appropriate choice of catalyst system, this method can provide higher yields and more consistent results.[1]

Challenges and Considerations:

  • Cost and Sensitivity of Catalysts: Palladium catalysts and specialized phosphine ligands can be expensive. They are also often sensitive to air and moisture, requiring the use of inert atmosphere techniques.

  • Optimization Required: The success of the reaction is highly dependent on the specific combination of palladium source, ligand, base, and solvent. Optimization of these parameters is often necessary for a given substrate pair.

  • Product Purification: Removal of the palladium catalyst from the final product can sometimes be challenging.

Quantitative Comparison of Synthetic Routes

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst NonePalladium precatalyst (e.g., Pd(OAc)₂) and a phosphine ligand
Reagents 3-Halopyridine, Piperazin-2-one, Base (e.g., K₂CO₃)3-Halopyridine, Piperazin-2-one, Strong Base (e.g., NaOtBu)
Typical Solvents DMF, DMSOToluene, Dioxane
Typical Temperature 100-150 °C80-110 °C
Reaction Time 12-24 hours4-24 hours
Estimated Yield Lower to moderateModerate to high
Cost LowerHigher
Reproducibility ModerateHigh (with optimization)

Conclusion and Recommendation

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination present viable pathways for the synthesis of 1-(Pyridin-3-YL)piperazin-2-one.

  • The SNAr approach is attractive due to its operational simplicity and lower cost. However, it may suffer from lower yields and require harsh reaction conditions, which could impact the stability of the product and the reproducibility of the method. This route is recommended for initial exploratory work or when cost is a primary constraint.

  • The Buchwald-Hartwig amination offers a more robust and generally higher-yielding alternative.[1] While it requires more specialized and expensive reagents and careful handling under an inert atmosphere, its broader applicability and milder conditions often lead to more reproducible and scalable results. For researchers in a drug development setting where reliability and yield are paramount, the Buchwald-Hartwig amination is the recommended method. Initial screening of different palladium/ligand combinations may be necessary to identify the optimal conditions for this specific transformation.

Ultimately, the choice of synthetic route will depend on the specific constraints and goals of the research program, including scale, budget, and available equipment. It is recommended to perform small-scale trials of both methods to determine the most suitable approach for your laboratory's needs.

References

  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 772-784.
  • Corvino, A., Fiorino, F., Severino, B., Saccone, I., Frecentese, F., Perissutti, E., Di Vaio, P., Caliendo, G., & Magli, E. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(18), 4257.
  • Fiorino, F., Corvino, A., Severino, B., & Caliendo, G. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(11), 3169.
  • Google Patents. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • Google Patents. (2015). Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
  • Gasteiger, J. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5650-5658.
  • Halimehjani, A. Z., & Badali, E. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(63), 36919-36943.
  • Hartwig, J. F. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226.
  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 56(03), 418-426.
  • ResearchGate. (2020). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • Severino, B., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5868.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(Pyridin-3-YL)piperazin-2-one

This guide provides essential safety and logistical information for the handling and disposal of 1-(Pyridin-3-YL)piperazin-2-one. As a novel compound, specific safety data may be limited.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-(Pyridin-3-YL)piperazin-2-one. As a novel compound, specific safety data may be limited. Therefore, this protocol is grounded in a conservative approach, drawing from the known hazards of its parent chemical families, piperazine and pyridine derivatives. This ensures a high margin of safety for all laboratory personnel.

Hazard Assessment and Risk Mitigation
  • Piperazine Analogs: Piperazine and its derivatives are known to be skin and respiratory sensitizers, and can cause allergic reactions upon repeated exposure.[1] They can also be corrosive and cause burns.[1]

  • Pyridine Analogs: Pyridine and its derivatives are often flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2][3][4]

Given these potential risks, a thorough hazard assessment is the first critical step before any handling of this compound. All personnel must be trained on the potential hazards and the control measures outlined in this guide.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact.[7][8][9] The following PPE must be worn at all times when handling 1-(Pyridin-3-YL)piperazin-2-one.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne particles that could cause serious eye damage.[7][10]
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Provides a barrier against skin contact. Nitrile is generally resistant to a wide range of chemicals, including those with pyridine-like structures.[2]
Body Protection Flame-resistant lab coatProtects against splashes and potential fire hazards associated with pyridine-containing compounds.[9]
Footwear Closed-toe shoesPrevents injuries from spills or dropped objects.[9]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1][11][12]
Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals.[5] All handling of 1-(Pyridin-3-YL)piperazin-2-one should be performed within a certified chemical fume hood to control airborne contaminants.[13] The fume hood should have a continuous airflow and be regularly inspected to ensure proper function. An eyewash station and safety shower must be readily accessible in the immediate work area.[10][13]

Standard Operating Procedure for Handling 1-(Pyridin-3-YL)piperazin-2-one

This step-by-step protocol is designed to guide researchers through the safe handling of 1-(Pyridin-3-YL)piperazin-2-one from receipt to disposal.

4.1. Pre-Handling Checklist

  • Verify Chemical Identity: Confirm the identity of the received chemical by checking the label and any accompanying documentation.[14]

  • Review Safety Data: Although a specific SDS for this compound may not be available, review the SDS for similar compounds like piperazine and pyridine.[3][10]

  • Assemble PPE: Ensure all necessary PPE is available and in good condition.

  • Prepare Workspace: Confirm the chemical fume hood is operational and the work area is clean and uncluttered.[15]

  • Locate Emergency Equipment: Be aware of the location of the nearest fire extinguisher, eyewash station, and safety shower.

4.2. Handling the Solid Compound

  • Transfer within Fume Hood: All transfers of the solid material should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Generation: Handle the solid carefully to avoid creating dust. Use a spatula for transfers and avoid pouring the powder.[1]

  • Weighing: If weighing is required, do so within the fume hood or in a balance enclosure with proper ventilation.

  • Container Sealing: Keep the container tightly sealed when not in use to prevent exposure to moisture and air.[1][16]

4.3. Preparing Solutions

  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements and consult its SDS for specific handling precautions.

  • Dissolution: Add the solid 1-(Pyridin-3-YL)piperazin-2-one to the solvent slowly while stirring within the fume hood.

  • Labeling: Immediately label the solution with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

5.1. Minor Spill (within a fume hood)

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use a chemical spill kit with appropriate absorbent material to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully clean the affected area.

  • Disposal: Collect all contaminated materials in a sealed, labeled hazardous waste container.[17]

5.2. Major Spill (outside a fume hood)

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's environmental health and safety (EHS) office.

  • Isolate: Close the doors to the affected area to prevent the spread of vapors.

  • Do Not Re-enter: Await the arrival of trained emergency response personnel.

5.3. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[10] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan

All waste generated from the handling of 1-(Pyridin-3-YL)piperazin-2-one must be treated as hazardous waste.[18][19]

6.1. Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container.[20][21] Do not overfill containers; leave at least 10% headspace for expansion.[18]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste.[22] The rinsed container can then be disposed of according to institutional guidelines.

6.2. Waste Labeling and Storage

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Irritant," "Sensitizer").[19]

  • Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

6.3. Disposal Request

  • Follow your institution's procedures for requesting a hazardous waste pickup from the EHS office.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling 1-(Pyridin-3-YL)piperazin-2-one.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Waste Management cluster_emergency Emergency Response Prep Pre-Handling Checklist: - Verify Chemical - Review Safety Data - Assemble PPE - Prepare Workspace Assess Hazard Assessment: - Piperazine Hazards (Sensitizer, Corrosive) - Pyridine Hazards (Flammable, Irritant) Prep->Assess Handling Handle in Chemical Fume Hood Assess->Handling Proceed with Caution Weighing Weigh Solid Carefully (Avoid Dust) Handling->Weighing Spill Spill Occurs Handling->Spill Solution Prepare Solution (Slow Addition to Solvent) Weighing->Solution Waste Collect Waste (Solid & Liquid Separate) Solution->Waste Generate Waste Label Label Hazardous Waste Container Waste->Label Store Store in Satellite Accumulation Area Label->Store Dispose Request EHS Pickup Store->Dispose MinorSpill Minor Spill: - Alert & Contain - Clean & Dispose Spill->MinorSpill Inside Hood MajorSpill Major Spill: - Evacuate & Alert EHS Spill->MajorSpill Outside Hood Exposure Personal Exposure: - Skin/Eye Flush - Move to Fresh Air - Seek Medical Aid Spill->Exposure Contact

Caption: Workflow for the safe handling of 1-(Pyridin-3-YL)piperazin-2-one.

References

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Centers for Disease Control and Prevention. NIOSH Personal Protective Equipment. [Link]

  • s d fine-chem limited. piperazine anhydrous Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention. About National Personal Protective Technology Laboratory (NPPTL). [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • Lehigh University. Hazardous Waste Disposal Procedures Handbook. [Link]

  • Centers for Disease Control and Prevention. PPE CASE Notes | NPPTL | NIOSH. [Link]

  • Princeton University Environmental Health and Safety. Chemical Safety Guidelines. [Link]

  • Capital Resin Corporation. The OSHA Chemical Storage Requirements. [Link]

  • New Jersey Department of Health. Hazard Summary: Piperazine. [Link]

  • University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Laboratorium Discounter. Pyridine 99,75+% Extra pure Safety Data Sheet. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-YL)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-YL)piperazin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.